Product packaging for Cystamine Hydrobromide(Cat. No.:)

Cystamine Hydrobromide

Cat. No.: B1262238
M. Wt: 233.2 g/mol
InChI Key: LGUNFLLJLFIEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Current Academic Landscapes and Research Trajectories for Cystamine (B1669676) and Related Compounds

Contemporary academic research on cystamine has expanded significantly beyond its radioprotective origins. The current landscape is characterized by a multi-faceted investigation into its mechanisms of action and potential applications in a variety of disease models, particularly neurodegenerative disorders. nih.govnih.gov Cystamine and its active form, cysteamine (B1669678), have been shown to cross the blood-brain barrier, making them attractive candidates for neurological conditions. nih.govresearchgate.net

A primary area of focus has been on its role as an inhibitor of transglutaminases, enzymes implicated in the pathology of conditions like Huntington's disease by contributing to protein aggregation. nih.govnih.govtouro.edunih.govhdsa.orgmedchemexpress.com While initial hypotheses centered on this inhibitory action, subsequent research has revealed a more complex picture. nih.gov Studies now show that cystamine's benefits may also stem from its ability to increase the levels of brain-derived neurotrophic factor (BDNF), a protein crucial for neuronal survival and plasticity. nih.govnih.govhdsa.org

Furthermore, the antioxidant properties of the cystamine/cysteamine redox couple are a major research trajectory. nih.govmdpi.com By boosting intracellular levels of cysteine, a precursor to the potent antioxidant glutathione (B108866), these compounds can help mitigate oxidative stress, a key factor in many diseases. huntingtonstudygroup.orgnih.govnih.gov Research in animal models of Parkinson's disease, for instance, has shown that cystamine can ameliorate mitochondrial dysfunction and oxidative stress. nih.gov Recent studies have even explored deuterated derivatives of cystamine to improve its anti-inflammatory and anti-fibrotic activities in models of liver disease. acs.org The diverse biological effects of cystamine continue to fuel research into its therapeutic potential across a spectrum of disorders. nih.govresearchgate.net

Table 1: Selected Research Findings on Cystamine and Cysteamine

Research Area Model/System Key Findings Citations
Neuroprotection (Huntington's Disease) Mouse and fly models of HD Inhibits transglutaminase; increases brain-derived neurotrophic factor (BDNF) levels; increases cysteine levels, acting as an antioxidant. nih.govhdsa.orgmedchemexpress.com
Neuroprotection (Parkinson's Disease) Mouse models of PD Ameliorates mitochondrial dysfunction and oxidative stress; provides neurorestorative effects on dopaminergic neurons. nih.govlu.se
Radioprotection Cultured cells and mice Protects against DNA single-strand breaks induced by X-irradiation through free radical scavenging. nih.govmdpi.com
Transglutaminase Inhibition In vitro and in vivo studies Acts as an inhibitor of transglutaminase 2, initially proposed to occur via thiol-disulphide interchange. touro.edunih.govmedchemexpress.com
Antioxidant Effects Cellular models Increases intracellular levels of cysteine and glutathione, mitigating oxidative stress. huntingtonstudygroup.orgnih.govnih.gov

| Anti-inflammatory & Anti-fibrotic | Mouse model of fibrosing steatohepatitis | Deuterated cystamine derivatives reduced liver fibrosis, inflammation, and oxidative stress. | acs.org |

Fundamental Chemical Groupings and Interconversions Relevant to the Biological Activity of Cystamine

Cystamine is an organic disulfide with the chemical name 2,2'-dithiobis(ethanamine). wikipedia.org Its structure consists of two aminoethyl groups linked by a disulfide (-S-S-) bond. It is typically handled as a more stable salt, such as cystamine dihydrochloride (B599025) or cystamine hydrobromide. wikipedia.org The biological activity of cystamine is intrinsically linked to the chemistry of its disulfide bond and its interconversion with its reduced form, cysteamine.

In biological systems, cystamine undergoes a rapid and crucial conversion to cysteamine (HSCH₂CH₂NH₂). touro.edunih.govmdpi.com This is a reduction reaction where the disulfide bond is cleaved, yielding two molecules of the aminothiol, cysteamine. mdpi.comresearchgate.net This conversion is often facilitated by thiol-disulfide exchange reactions with endogenous thiol-containing molecules like glutathione. wikipedia.org It is widely accepted that cysteamine is the primary active metabolite responsible for many of cystamine's biological effects. nih.govmdpi.com

The key functional groups involved in this interconversion are:

Disulfide Group (-S-S-): The defining feature of cystamine, which is the substrate for reduction.

Thiol/Sulfhydryl Group (-SH): The defining feature of cysteamine, formed upon reduction of the disulfide bond. This group is highly reactive and responsible for radical scavenging and disulfide exchange reactions. nih.gov

Amine Group (-NH₂): The presence of this group in both molecules influences their solubility and ability to interact with biological molecules like DNA. wikipedia.orgnih.gov

Once formed, cysteamine can undergo further metabolic transformations. It is oxidized by the enzyme cysteamine dioxygenase to form hypotaurine, which is then further oxidized to taurine. nih.govwikipedia.orgresearchgate.net This redox cycling between the disulfide (cystamine) and thiol (cysteamine) forms is fundamental to its mechanism of action, allowing it to participate in a wide range of cellular processes, from antioxidant defense to the modulation of enzyme activity. researchgate.netnih.gov

Table 2: Compound Names Mentioned in this Article

Compound Name
Cystamine
This compound
Cystamine Dihydrochloride
Cysteamine
Cysteine
Cystine
Glutathione
Hypotaurine
Taurine
Pantetheine
Pantothenic acid
Coenzyme A
Cadaverine
Spermidine
Lipoic acid
NADH
Cysteamine–cysteine mixed disulphide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H13BrN2S2 B1262238 Cystamine Hydrobromide

Properties

Molecular Formula

C4H13BrN2S2

Molecular Weight

233.2 g/mol

IUPAC Name

2-(2-aminoethyldisulfanyl)ethanamine;hydrobromide

InChI

InChI=1S/C4H12N2S2.BrH/c5-1-3-7-8-4-2-6;/h1-6H2;1H

InChI Key

LGUNFLLJLFIEHC-UHFFFAOYSA-N

Canonical SMILES

C(CSSCCN)N.Br

Synonyms

2,2' Dithiobisethanamine
2,2'-Dithiobisethanamine
Calcium Salt, Cystamine
Cystamine
Cystamine Calcium Salt
Cystamine Diacetate
Cystamine Dihydrobromide
Cystamine Dihydrochloride
Cystamine Hydrobromide
Cystamine Hydrochloride
Cystamine Sulfate
Cystamine Sulfate (1:1)
Cysteinamine Disulfide
Cystinamin
Cystineamine
Decarboxycystine
Diacetate, Cystamine
Diaminodiethyldisulfide
Dihydrobromide, Cystamine
Dihydrochloride, Cystamine
Disulfide, Cysteinamine
Hydrobromide, Cystamine
Hydrochloride, Cystamine
Sulfate, Cystamine

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Cystamine

Established Synthetic Pathways for Cystamine (B1669676) and Cysteamine (B1669678)

The synthesis of cystamine is intrinsically linked to its precursor, cysteamine. Cystamine is an organic disulfide that is formed through the decarboxylation of cystine when heated. wikipedia.org It is typically handled as its more stable dihydrochloride (B599025) salt. wikipedia.org

Cystamine is generated from the oxidation of two cysteamine thiol molecules, forming a disulfide bond. mdpi.com This conversion of thiols like cysteamine into disulfides is a fundamental chemical transformation that can be achieved through various oxidative methods. wikipedia.org

Cysteamine readily oxidizes to form cystamine in the presence of oxygen. nih.govasm.org This process is temperature-dependent and can be influenced by the presence of transition metals, which can lead to the generation of reactive oxygen species. nih.govasm.org A range of chemical oxidizing agents are effective for this transformation, including:

Molecular oxygen wikipedia.org

Metal ions and metal oxides wikipedia.org

Dimethyl sulfoxide (B87167) (DMSO) wikipedia.org

Halogens like iodine wikipedia.orgwikipedia.org

Hydrogen peroxide google.com

The choice of oxidant and reaction conditions can be controlled to favor the formation of either cysteamine or cystamine. google.com For instance, to obtain cysteamine, the reaction and subsequent treatment must be conducted in an inert or non-oxidative atmosphere to prevent its ready oxidation to cystamine. google.com

Table 1: Common Oxidizing Agents for Cysteamine to Cystamine Conversion
Oxidizing AgentGeneral Reaction ConditionsNotes
Oxygen (Air)Aqueous solution, often spontaneousA common and straightforward method, though it can be slow. nih.govasm.org
Hydrogen Peroxide (H₂O₂)Aqueous solutionAn effective oxidant for this conversion. google.com
Iodine (I₂)Typically in an organic solvent like ethyl acetateUsed for disulfide bond formation in peptide synthesis. rsc.org
Dimethyl Sulfoxide (DMSO)Stirred in an ammonium (B1175870) bicarbonate buffer with DMSO added dropwiseUsed in the oxidative polymerization of thiol-containing monomers. mdpi.com

A significant method for synthesizing cysteamine hydrochloride involves the high-pressure acidolysis of 2-mercaptothiazoline (B133348). asianpubs.orgresearchgate.netasianpubs.org This technique has been shown to substantially increase both the reaction rate and the yield of the final product. asianpubs.orgresearchgate.net

In this process, 2-mercaptothiazoline is subjected to acidolysis with hydrochloric acid under elevated pressure. asianpubs.orgresearchgate.net Research has identified optimal conditions for this reaction to maximize the yield of cysteamine hydrochloride. asianpubs.orgasianpubs.org The purity of the resulting cysteamine hydrochloride can be as high as 98.9%. asianpubs.orgresearchgate.net

Table 2: Optimal Conditions for Cysteamine HCl Synthesis via High-Pressure Acidolysis
ParameterOptimal Value
Reaction Pressure0.3 MPa asianpubs.orgasianpubs.org
Molar Ratio (2-mercaptothiazoline to HCl)1:5 asianpubs.orgasianpubs.org
Reaction Time7 hours asianpubs.orgasianpubs.org
Resulting YieldUp to 95.6% asianpubs.orgasianpubs.org

Besides the acidolysis of thiazoline (B8809763) derivatives, other synthetic routes for cysteamine have been developed using various nitrogen-containing starting materials.

One established method starts with ethanolamine (B43304). google.com The process involves the synthesis of 2-aminoethyl sulfate (B86663) from ethanolamine and sulfuric acid. google.com This intermediate then reacts with carbon disulfide in an alkaline solution to form α-mercaptothiazoline, which is subsequently hydrolyzed to produce cysteamine hydrochloride. google.com

Another approach utilizes 2-chloroethylamine (B1212225) hydrochloride. chemicalbook.com This compound is reacted with sodium thiocarbonate, followed by treatment with hydrochloric acid to yield cysteamine hydrochloride. chemicalbook.com

A further alternative involves the reaction of an aminoalkyl sulfate ester with hydrogen sulfide (B99878) and an alkali polysulfide. google.com This method can produce a mixture of cysteamine and cystamine hydrochlorides with yields between 80% and 90%. google.com

Strategies for Functionalization and Bioconjugation

The presence of the disulfide bond and amino groups in cystamine allows for its use as a versatile building block in the synthesis of more complex molecules and polymers.

Cystamine can be incorporated into oligonucleotide chains to create molecular probes with specific functionalities. ichb.pl These modifications can be introduced at a chosen phosphodiester bond within the nucleic acid sequence, resulting in a P-cystamine linkage. ichb.pl This is achieved through a combination of phosphoramidite (B1245037) and H-phosphonate synthetic methods, followed by an oxidative amination step with cystamine. ichb.pl

The key feature of these cystamine-modified oligonucleotides is the reversible nature of the disulfide bond. ichb.pl The thiol group introduced by the cystamine linker can form a disulfide bridge with another thiol-containing molecule, such as a protein. ichb.pl This cross-link can be subsequently cleaved under reducing conditions, releasing the conjugated molecules. This reversibility is advantageous for applications in structural and mechanistic studies of proteins, such as obtaining stable complexes of RNase H1 mutants with modified DNA:RNA substrates for further structural analysis. ichb.pl

The disulfide bond in cystamine is susceptible to cleavage in reducing environments, a property that is exploited in the design of redox-sensitive polymers. mdpi.comnih.gov These "smart" polymers can be engineered to degrade and release encapsulated contents in specific biological environments with low redox potentials, such as the colon. mdpi.comnih.gov

Several synthetic strategies are employed to create cystamine-based polymers:

Oxidative Polymerization: A linear polymer (LP1) can be synthesized by first reacting cysteamine with triphenylmethanol (B194598) and adipoyl chloride, followed by deprotection and oxidative polymerization of the resulting thiol-containing monomer in the open air. mdpi.comnih.gov

Schotten-Bauman Reaction: This interfacial polymerization method can be used to synthesize both linear (LP2) and cross-linked (BP) polymers. It involves the reaction of cystamine dihydrochloride with di- or tri-functional acid chlorides, such as adipoyl chloride or trimesoyl chloride, in a two-phase system (e.g., dichloromethane (B109758) and aqueous NaOH). mdpi.comnih.gov

Aza-Michael Addition: Redox-sensitive hydrogels can be prepared through the nucleophilic addition of the amine groups of cystamine to the electrophilic double bonds of a diacrylate, such as diethylene glycol diacrylate. researchgate.net

Radical Polymerization: Cystamine derivatives, like N,N′-bis(acryloyl)cystamine (BAC), can act as cross-linkers in the radical polymerization of monomers like acrylamide (B121943) to form biodegradable hydrogels. researchgate.net These hydrogels degrade in the presence of reducing agents. researchgate.net

Covalent Linkage Approaches for Protein-Nucleic Acid Interaction Studies

The study of transient and often unstable complexes between proteins and nucleic acids is fundamental to understanding many cellular processes. Chemical cross-linking provides a powerful tool to "freeze" these interactions, allowing for detailed structural and mechanistic investigation. futuresynthesis.comnih.gov Cystamine and its derivatives are valuable reagents in this context, primarily due to the reversible nature of the disulfide bond. ichb.pl

Cystamine can be used to create a covalent, yet cleavable, bridge between a protein and a nucleic acid. futuresynthesis.com This strategy offers significant advantages over non-covalent methods by providing irreversible binding for stable complex isolation. researchgate.netnih.gov The disulfide linker can be readily cleaved under mild reducing conditions, allowing for the separation and analysis of the individual components after the complex has been studied. ichb.pl

Several methodologies have been developed to incorporate a cystamine linker for these studies:

Nucleic Acid Modification : Cystamine can be attached to oligonucleotides at specific sites. This can be achieved by modifying the 5'-terminus or by introducing it at an internal phosphodiester bond, creating what is known as a P-cystamine linkage. futuresynthesis.comichb.pl The synthesis of P-cystamine RNA often involves a combination of phosphoramidite and H-phosphonate chemistries, followed by an oxidative amination step with cystamine. ichb.pl These modified oligonucleotides can then be used to trap interacting proteins.

Heterobifunctional Cross-linkers : More sophisticated reagents have been designed that contain cystamine as a cleavable spacer between two different reactive groups. An example is the psoralen-cystamine-arylazido photocrosslinking reagent. nih.gov In this system, the psoralen (B192213) moiety intercalates into the nucleic acid and forms a covalent bond upon irradiation with long-wavelength UV light. The arylazido group is then activated by light to react with nearby protein residues. The cystamine unit connecting these two functionalities allows the cross-linked complex to be broken apart for analysis. nih.gov

These covalent linkage approaches enable researchers to capture snapshots of protein-DNA or protein-RNA interactions in vitro and in vivo, providing critical insights into the architecture and dynamics of these essential biological complexes. futuresynthesis.comnih.gov

ApproachDescriptionKey FeatureReference
Direct Nucleic Acid ModificationCystamine is directly attached to the 5'-end or an internal phosphate (B84403) group of an oligonucleotide.Site-specific placement of a reversible cross-linker within the nucleic acid backbone. futuresynthesis.comichb.pl
Heterobifunctional ReagentsA molecule containing a nucleic-acid-reactive group (e.g., psoralen) and a protein-reactive group (e.g., aryl azide) connected by a cystamine linker.Photo-inducible, two-step cross-linking with a cleavable spacer for versatile applications. nih.gov

Molecular and Cellular Mechanisms of Action of Cystamine

Enzymatic Modulatory Activities

Transglutaminase (TG2) Inhibition Mechanisms

Cystamine (B1669676) and its reduced form, cysteamine (B1669678), are well-known inhibitors of transglutaminase (TG2), a multifaceted enzyme implicated in a range of cellular processes and diseases. nih.govfrontiersin.org However, they inhibit TG2 through distinct mechanisms that are influenced by the local redox environment. nih.govnih.gov Cystamine primarily acts on extracellular TG2, while cysteamine is more effective at inhibiting the enzyme within the cell's cytoplasm. frontiersin.orgtouro.edu

An early hypothesis for cystamine's inhibition of TG2 proposed a direct interaction at the enzyme's active site. touro.edu This mechanism suggests that cystamine engages in a thiol-disulfide interchange with the active site cysteine residue (Cys277) of TG2. nih.gov This reaction results in the formation of a mixed disulfide, which is a molecule formed by the covalent linkage of two different thiol-containing compounds, between cysteamine and the enzyme, effectively blocking the active site and preventing catalysis. nih.govtouro.edu This process also releases a free molecule of cysteamine. touro.edu

More recent and detailed mechanistic studies have revealed a more complex, allosteric mechanism of TG2 inhibition by cystamine. nih.gov Instead of directly blocking the active site, cystamine promotes the formation of a disulfide bond between two other cysteine residues, Cys370 and Cys371, which are located away from the active site. nih.govcancer.gov This disulfide bond acts as an allosteric switch, meaning it changes the enzyme's shape in a way that indirectly but effectively shuts down its catalytic activity. nih.govnih.gov This oxidative inactivation of TG2 by cystamine has been shown to be a key mechanism of its inhibitory action. nih.govcancer.gov This allosteric disulfide bond is considered physiologically relevant and its formation is a key regulatory mechanism for TG2 activity. nih.govnih.gov

In contrast to its disulfide form, cystamine, the reduced form, cysteamine, acts as a competitive inhibitor of TG2. nih.govnih.gov Cysteamine achieves this by serving as an alternative substrate for the enzyme. nih.govnih.gov The amine group of cysteamine can be incorporated into proteins by TG2, forming N(beta)-(gamma-l-glutamyl)-MEA bonds. nih.gov By competing with other amine substrates, cysteamine effectively reduces the enzyme's ability to carry out its normal cross-linking reactions. nih.govnih.gov This competitive inhibition is the primary mechanism by which cysteamine inhibits intracellular TG2. touro.edu

TG2 can also function as a G-protein (Gαh) in signal transduction pathways, coupling certain receptors to downstream effectors like phospholipase C (PLC). nih.gov Cystamine has been shown to inhibit vasoconstriction induced by agonists that act through these TG2-coupled receptors. nih.govnih.gov This suggests that cystamine can interfere with the signal-transducing role of TG2, potentially by competitively inhibiting the Gαh-coupled signaling pathway. nih.gov This modulation of receptor-coupled TG2 activity contributes to some of cystamine's physiological effects, such as vasodilation. nih.govnih.gov

Caspase-3 Inhibition

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis, or programmed cell death. youtube.comwikipedia.org Caspase-3 is a key "executioner" caspase, responsible for cleaving a wide range of cellular proteins, leading to the dismantling of the cell. youtube.comwikipedia.org The activity of caspases is tightly regulated, and their inhibition can prevent or delay apoptosis. wikipedia.org

While the direct molecular mechanism of cystamine's inhibition of caspase-3 is not as extensively detailed in the provided search results as its effects on TG2, it is understood to be a target. The inhibition of caspase-3 by certain compounds can occur through a multi-step kinetic mechanism, often involving the formation of a reversible complex followed by an inactivation step. nih.gov Aza-peptide Michael acceptors, for example, inhibit caspase-3 through a nucleophilic attack by the active site cysteine on the inhibitor. acs.org It is plausible that cystamine or its derivatives could interact with the active site cysteine of caspase-3, similar to how it interacts with TG2, thereby inhibiting its function.

Tyrosinase Activity Modulation

Cystamine has been identified as a modulator of melanogenesis, the process of melanin (B1238610) pigment production, primarily through its interaction with tyrosinase. Tyrosinase is the key enzyme that catalyzes the initial steps of melanin synthesis. nih.gov Studies have shown that cystamine can inhibit melanin synthesis in human melanoma cells. dermnetnz.org This effect is achieved through multiple mechanisms. In certain cellular contexts, cystamine readily inhibits tyrosinase activity. dermnetnz.org The depigmenting effect is also attributed to its intracellular reduction to cysteamine. Cysteamine can then sequester dopaquinone, a critical intermediate in the melanin synthesis pathway, thereby shunting the process away from the production of eumelanin (B1172464) (the dark brown/black pigment). dermnetnz.orgskintypesolutions.com This modulation effectively prevents the formation of new pigment. nih.gov

The inhibitory action of cystamine and its reduced form, cysteamine, on tyrosinase activity positions them as agents capable of influencing pigmentation. dermnetnz.orgmdpi.com While other thiols like glutathione (B108866) and cysteine were found to be inactive in certain experimental setups, cystamine demonstrated a clear, reversible depigmenting effect at near-physiological concentrations. dermnetnz.org

Glutathione S-Transferase (GST) Activity Enhancement

Glutathione S-Transferases (GSTs) are a family of enzymes crucial for cellular detoxification. nih.govmdpi.com They work by catalyzing the conjugation of glutathione (GSH) to a wide variety of endogenous and exogenous toxic compounds. mdpi.comnih.gov Research indicates that cystamine can influence the activity of these vital enzymes.

Regulation of Cellular Redox Homeostasis

Cystamine plays a significant role in maintaining the delicate balance of the cell's redox state through several interconnected mechanisms. This balance is critical for normal cellular function, and its disruption is implicated in numerous pathological conditions.

Intracellular Glutathione Level Augmentation

One of the most well-documented effects of cystamine is its ability to increase intracellular levels of glutathione (GSH). Glutathione is a major cellular antioxidant, essential for neutralizing reactive oxygen species (ROS) and maintaining the redox environment.

The mechanism involves the intracellular conversion of cystamine to its reduced form, cysteamine. Cysteamine then effectively increases the intracellular pool of cysteine, which is the rate-limiting amino acid for glutathione synthesis. By providing this crucial building block, cystamine treatment leads to a significant elevation of cellular glutathione content. This increase in the total glutathione pool enhances the cell's antioxidant capacity. Studies in cultured cystinotic proximal tubular epithelial cells demonstrated that cysteamine treatment not only depleted cystine but also increased total glutathione in both control and cystinotic cells.

Study Focus Cell/Model System Observed Effect of Cystamine/Cysteamine Reference
Glutathione & Homocysteine ExportC3H/10T1/2 Cl 8 cellsIncreased cellular glutathione content 3-4 fold.
Cystinosis PathogenesisCystinotic FibroblastsIncreased radioactivity in cytoplasmic glutathione.
Cystinosis & Redox StatusCystinotic Proximal Tubular Epithelial CellsIncreased total glutathione in both control and cystinotic cells.
NeuroprotectionSN56 cholinergic cellsCysteamine treatment increases cysteine, a GSH precursor, six-fold.

Direct Scavenging of Reactive Oxygen Species

Beyond its indirect antioxidant effects through glutathione augmentation, cystamine and its active form, cysteamine, are potent direct scavengers of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules, such as hydroxyl radicals (•OH) and superoxide (B77818), that can cause significant damage to cellular components if left unchecked.

Cystamine has been shown to effectively scavenge the primary products of water radiolysis, specifically H• atoms and •OH radicals. nih.gov This radical-capturing ability is a key component of its antioxidant profile. Furthermore, its reduced form, cysteamine, is particularly effective at removing hydrogen peroxide (H2O2), a known cytotoxic species. This direct scavenging action intercepts harmful oxidants before they can interact with and damage vital cellular structures.

Modulation of Endogenous Antioxidant Enzyme Activities (e.g., Superoxide Dismutase, Catalase, Glutathione Peroxidase)

Cystamine can also influence the activity of the cell's primary enzymatic antioxidant defense system. This system includes superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). SOD converts superoxide radicals into hydrogen peroxide, which is then neutralized into water and oxygen by catalase or glutathione peroxidase.

The effects of cystamine on these enzymes can vary depending on the experimental model. In lupus-prone mice, cystamine treatment led to increased antioxidant activities, which implies a positive modulation of enzymes like SOD and CAT. skintypesolutions.com A study on Vanin-1 null mice showed that cystamine administration restored selenium-independent glutathione peroxidase activity, which was linked to the restoration of GSTA3 levels. Conversely, another study in rats using cysteamine (the reduced form of cystamine) reported a decrease in GPx activity alongside an increase in CAT activity, with SOD activity remaining unchanged. The decrease in GPx activity was hypothesized to be a cellular response to lower levels of its substrate, H2O2, due to the increased activity of catalase. These findings suggest that cystamine can dynamically modulate the activity of these crucial enzymes to rebalance (B12800153) the cellular antioxidant defense.

Enzyme Effect Observed Experimental Model Reference
Antioxidant Enzymes (general)Increased overall antioxidant activities.Lupus-prone (NZB/W F1) mice skintypesolutions.com
Superoxide Dismutase (SOD)No alteration in activity.Cerebral cortex of young rats (cysteamine admin.)
Catalase (CAT)Significantly increased activity.Cerebral cortex of young rats (cysteamine admin.)
Glutathione Peroxidase (GPx)Significantly decreased activity.Cerebral cortex of young rats (cysteamine admin.)
Se-independent GPxRestored enzymatic activity.Vanin-1 null mice

Influence on Global Cellular Redox Potential

The global cellular redox potential, largely determined by the ratio of reduced glutathione (GSH) to its oxidized form (glutathione disulfide, GSSG), is a critical indicator of cellular health. An oxidized environment is associated with cellular stress and dysfunction. Cystamine influences this potential through its integrated effects on the redox system.

By augmenting the intracellular pool of total glutathione, cystamine provides a larger buffer against oxidative insults. More importantly, studies in cultured cystinotic cells, which exhibit a less negative (more oxidized) glutathione redox status, have shown that treatment with cysteamine can normalize this redox potential. This restoration of a more reduced state is a direct consequence of increasing the GSH pool and the direct scavenging of ROS, which would otherwise consume GSH. The very mechanism of cystamine's action, involving its reduction to cysteamine, is dependent on the local redox environment, highlighting its deep integration into cellular redox chemistry.

Macromolecular Interactions and Cellular Processes

Cystamine's biological effects are rooted in its interactions with essential macromolecules and its subsequent influence on fundamental cellular processes. These interactions range from binding to nucleic acids to modifying protein structure and function.

Reversible Binding with DNA and Nucleic Acid Stabilization

Cystamine has demonstrated the ability to bind to DNA. nih.gov In vitro studies using methods such as ethidium (B1194527) bromide displacement assays and analysis of DNA thermal stability have explored its DNA-binding properties in comparison to naturally occurring polyamines. nih.gov While these methods did not reveal unique binding characteristics for cystamine, circular dichroism (CD) studies have shown that cystamine can shift the equilibrium of DNA from the A-form to the B-form. nih.gov This is in contrast to polyamines like spermine (B22157) and spermidine, which tend to induce the A-form of DNA. nih.gov This ability to bind to and stabilize the B-form of DNA may be significant for processes such as chromatin condensation and stabilization. nih.gov

Interactions with Nucleoproteins Leading to Conformational Changes and Precipitation

The interaction of cystamine with nucleoproteins, the complexes of proteins and nucleic acids that constitute chromatin, is a key aspect of its cellular activity. The binding of cystamine to DNA is believed to play a role in the condensation and stabilization of chromatin. nih.gov This suggests that cystamine can influence the structure and accessibility of the genetic material, which in turn can affect gene expression and other DNA-dependent processes.

Interference with Microtubule Assembly and Tubulin Polymerization Dynamics

Cystamine has been shown to interfere with the assembly of microtubules, which are critical components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov Studies have revealed that millimolar concentrations of cystamine can inhibit microtubule assembly and promote an atypical form of tubulin polymerization. nih.gov This process is temperature-dependent, not occurring at colder temperatures. nih.gov

The mechanism of this interference involves the interaction of cystamine with sulfhydryl groups on tubulin. nih.gov Specifically, the formation of the abnormal polymer requires the reaction of cystamine with two sulfhydryl groups that become accessible at 37°C. nih.gov Additionally, cystamine can react with approximately three other sulfhydryl groups at 0°C without inducing polymerization. nih.gov This suggests that cystamine may act as a mimic of an endogenous regulator of microtubule assembly that targets sulfhydryl groups. nih.gov The oxidation of cysteine residues on tubulin is associated with a loss of polymerization activity. nih.gov

Table 1: Effects of Cystamine on Microtubule Dynamics
FindingReference
Inhibits microtubule assembly at millimolar concentrations. nih.gov
Induces an abnormal form of tubulin polymerization. nih.gov
Interaction is temperature-dependent. nih.gov
Reacts with specific sulfhydryl groups on tubulin. nih.gov

Modulation of Specific Protein-Protein Interactions (e.g., G-protein)

Cystamine is recognized as an inhibitor of transglutaminases, a family of enzymes that catalyze the formation of isopeptide bonds between proteins. nih.gov This inhibition can indirectly affect protein-protein interactions. Within the body, cystamine is rapidly reduced to its active form, cysteamine. nih.gov Cysteamine can then act as a competitive inhibitor for transamidation reactions catalyzed by transglutaminases. nih.gov

Transglutaminases are known to be involved in the signaling of G-proteins, a large family of receptors that detect molecules outside the cell and activate internal signal transduction pathways. wikipedia.org By inhibiting transglutaminases, cystamine and its reduced form, cysteamine, can modulate the activity of G-proteins and the downstream signaling cascades they control. nih.gov

Post-Translational Protein Modification via Cysteaminylation

A significant mechanism of cystamine's action is the post-translational modification of proteins through a process called cysteaminylation. This involves the formation of mixed disulfides between cysteamine (the reduced form of cystamine) and the sulfhydryl groups of cysteine residues in proteins. nih.gov This modification can alter the structure and function of the target protein. Cysteaminylation is a key factor in many of the reported biological activities of cysteamine. nih.gov This reversible process can act as a molecular switch, influencing cellular signaling and maintaining redox homeostasis. frontiersin.org

Signal Transduction Pathway Modulation

Cystamine and its metabolite, cysteamine, can modulate various signal transduction pathways, often through their effects on protein function and redox balance.

One of the key pathways influenced is related to oxidative stress. Cysteamine can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. patsnap.com This is particularly relevant in conditions where oxidative stress is a contributing factor to pathology. patsnap.com

Furthermore, cysteamine has been shown to impact signaling pathways involved in cell proliferation and apoptosis. For instance, studies in zebrafish have indicated that cysteamine exposure can lead to the downregulation of the Notch signaling pathway, which is crucial for development and cell fate determination. nih.gov Inhibition of the Notch pathway is also linked to oxidative stress and apoptosis. nih.gov The modulation of such fundamental signaling pathways underscores the broad cellular impact of cystamine.

Table 2: Summary of Cystamine's Signal Transduction Modulation
Pathway/ProcessEffect of Cystamine/CysteamineReference
Oxidative StressActs as an antioxidant, scavenging free radicals. patsnap.com
Notch SignalingDownregulates the Notch signaling pathway. nih.gov
ApoptosisCan be induced, potentially through inhibition of Notch signaling and increased oxidative stress. nih.gov

Upregulation of Brain-Derived Neurotrophic Factor (BDNF) Pathways

Cystamine has been shown to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a crucial protein for neuronal survival, growth, and synaptic plasticity. nih.govnih.govmdpi.comwikipedia.org Research indicates that cystamine's neuroprotective effects are linked to its ability to stimulate the release of BDNF. nih.govnih.gov One proposed mechanism involves the upregulation of the heat shock protein HSJ1b, which in turn facilitates the secretion of BDNF from the Golgi apparatus in neurons. nih.govnih.gov This process is essential for the formation of clathrin-coated vesicles that transport BDNF. nih.govnih.gov Furthermore, cystamine's ability to inhibit transglutaminase activity also contributes to increased BDNF release. nih.govnih.gov Studies in animal models of Huntington's disease have demonstrated that cysteamine, the reduced form of cystamine, can elevate BDNF levels in the brain and serum, suggesting its potential as a therapeutic agent for neurodegenerative disorders. nih.gov

Table 1: Cystamine's Effect on BDNF and Related Proteins

Molecule Effect of Cystamine Cellular/Systemic Location Associated Mechanism
BDNF Increased levels and secretion nih.govnih.gov Brain, Serum nih.gov Stimulation of secretory pathway, inhibition of transglutaminase nih.govnih.gov
HSJ1b Increased levels nih.gov Neurons nih.gov Facilitates BDNF secretion nih.govnih.gov

Somatostatin (B550006) Depletion Mechanisms

Cystamine administration leads to a notable and reversible depletion of somatostatin, a peptide hormone that regulates various physiological processes. nih.govnih.gov This effect is dose- and time-dependent and has been observed in the brain and gastrointestinal tract. nih.govnih.gov The precise mechanism of somatostatin depletion by cystamine is not fully understood, but it is not attributed to increased release or enhanced degradation of the peptide. nih.gov It is hypothesized that within the intracellular environment, cystamine may induce a conformational change in the somatostatin peptide, thereby affecting its immunoreactive and functional properties. nih.govosti.gov This depletion of somatostatin by cystamine has been linked to various physiological effects, such as a decrease in body temperature and an increase in plasma epinephrine (B1671497) levels. nih.gov

Effects on Insulin-like Growth Factor (IGF)-1 and Mammalian Target of Rapamycin (B549165) (mTOR) Signaling Cascades

Cystamine has been shown to influence the growth hormone (GH)/insulin-like growth factor (IGF) axis. nih.govfrontiersin.org Studies in animal models have demonstrated that cystamine treatment can modulate the mRNA levels of IGF-1 and IGF-2. nih.govfrontiersin.org The effects appear to be dependent on the duration and dose of the treatment, as well as the specific tissue. For instance, short-term treatment has been shown to increase hepatic IGF-1 and IGF-2 mRNA levels in a dose-dependent manner, while chronic treatment led to a decrease in hepatic IGF-1 and an increase in IGF-2. nih.gov In muscle tissue, long-term, high-dose treatment with cystamine resulted in elevated levels of both IGF-1 and IGF-2 mRNA. nih.gov These changes suggest that cystamine can shift the GH/IGF-1 axis towards an anabolic state. frontiersin.org The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth and metabolism, and while direct interactions with cystamine are still being investigated, nutrient restriction, which has some overlapping cellular effects, is known to suppress mTOR signaling. frontiersin.org

Table 2: Effects of Cystamine on IGF mRNA Levels in Common Carp

Treatment Tissue IGF-1 mRNA IGF-2 mRNA
Short-term CSH Liver Increased (dose-dependent) nih.gov Increased (dose-dependent) nih.gov
Chronic CSH Liver Decreased nih.gov Increased nih.gov

Immunomodulatory Signaling Pathway Alterations

Cystamine exhibits significant immunomodulatory effects by altering various signaling pathways involved in inflammation and immune responses. frontiersin.org It has been shown to modulate T-cell responses, particularly by reducing Th1 and Tc1 responses, which is likely due to the impairment of NF-κB functions. frontiersin.org The NF-κB pathway is a central regulator of inflammatory gene expression. dovepress.com Cystamine's inhibition of transglutaminase 2 (TG2) is another key aspect of its immunomodulatory action, as TG2 activity can hinder the ability of macrophages to effectively clear pathogens. frontiersin.org Furthermore, cystamine can influence the production and secretion of various cytokines. frontiersin.orgnih.govnih.gov For example, it has been observed to reduce the specific Th1 response in the context of tuberculosis. frontiersin.org However, it is important to note that high concentrations of cystamine can induce apoptosis and necrosis in immune cells, suggesting a dose-dependent effect on cell viability. frontiersin.org

Preclinical and in Vitro Investigation of Cystamine Activity

Neurodegenerative Disease Models

Cystamine's neuroprotective properties have been evaluated in several well-established animal models of neurodegeneration. These studies provide a foundational understanding of its potential to modify disease progression by targeting key pathological pathways.

In the context of Huntington's disease (HD), a neurodegenerative disorder caused by a mutation in the huntingtin gene, cystamine (B1669676) has shown significant promise in preclinical models. Studies utilizing the R6/2 and YAC128 mouse models, which replicate key features of human HD, have been instrumental.

In the YAC128 mouse model, which expresses the full-length human mutant huntingtin gene, treatment with cystamine demonstrated notable neuroprotective effects. nih.gov These mice exhibit a forebrain-specific increase in the activity of transglutaminase (TG), an enzyme implicated in the pathological processes of HD. nih.gov Oral administration of cystamine successfully reduced this elevated TG activity. nih.gov Furthermore, when administered to symptomatic YAC128 mice, cystamine prevented the loss of striatal neurons, ameliorated the reduction in striatal volume, and counteracted striatal neuronal atrophy. nih.gov However, the treatment did not prevent the onset of motor deficits or the downregulation of striatal markers like the dopamine (B1211576) and cyclic adenosine (B11128) monophosphate-regulated phosphoprotein (DARPP-32). nih.gov

In the R6/2 transgenic mouse model, which expresses a fragment of the mutant huntingtin gene, cystamine has also been shown to delay the onset of motor dysfunction and extend lifespan. sciencedaily.com PET imaging studies in R6/2 mice confirmed that cystamine provides dose-dependent neuroprotection, preserving cerebral glucose metabolism and enhancing striatal dopamine D2 receptor function. mdpi.com Histological analysis further revealed that cystamine protects striatal and cortical neurons and reverses the formation of cellular inclusions in a dose-dependent manner. mdpi.com Interestingly, one study suggested that the therapeutic benefits of cystamine in the R6/2 model might stem from mechanisms beyond the inhibition of tissue transglutaminase (tTG), as the protective effects were still observed in R6/2 mice where the tTG gene was genetically deleted. sciencedaily.com

Table 1: Summary of Cystamine Effects in Huntington's Disease Mouse Models

Model Key Pathological Feature(s) Observed Effects of Cystamine Treatment Reference(s)
YAC128 Increased forebrain transglutaminase activity; Striatal neuron loss and atrophy. Decreased transglutaminase activity; Prevented striatal neuron loss and volume reduction. nih.gov
R6/2 Motor dysfunction; Reduced lifespan; Decreased cerebral glucose metabolism; Formation of cellular inclusions. Delayed motor dysfunction onset; Extended lifespan; Preserved glucose metabolism; Protected neurons and reversed cellular inclusions. sciencedaily.commdpi.com

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. confex.com Toxin-based animal models that replicate this specific neurodegeneration are crucial for testing potential neuroprotective agents. confex.com The most common models use the neurotoxins 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and 6-hydroxydopamine (6-OHDA). confex.comyoutube.com Both toxins selectively destroy catecholaminergic neurons, leading to a Parkinson-like state in animals. confex.com

Research has shown that cystamine and its reduced form, cysteamine (B1669678), can prevent the dopaminergic neurodegeneration induced in the MPTP model of PD. nih.gov These toxins work by inducing significant oxidative stress, which is a key factor in the death of dopaminergic neurons. nih.gov The protective action of cystamine in these models is linked to its ability to mitigate oxidative stress and upregulate neuroprotective pathways. nih.gov

Alzheimer's disease (AD) pathology is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of tau protein. nih.gov The APP-Psen1 transgenic mouse model, which expresses mutant human genes for amyloid precursor protein (APP) and presenilin-1 (PSEN1), develops age-dependent Aβ plaques and is widely used in AD research. nih.gov

While direct studies of cystamine in the APP-Psen1 model are limited, a strong mechanistic link has been established through its known inhibitory effect on tissue transglutaminase (tTG). nih.gov Evidence from postmortem human brain tissue of AD patients shows that tTG levels and activity are elevated and that tTG co-localizes with amyloid plaques. youtube.com The tTG enzyme can cross-link Aβ peptides, which accelerates their aggregation and the formation of stable, insoluble, and neurotoxic protein complexes. nih.gov By catalyzing the formation of these covalent bonds, tTG is believed to play a crucial role in the initiation and development of protein aggregates in AD. nih.gov

Given that cystamine is an inhibitor of transglutaminase, it is being considered as a potential therapy to lower the amyloid plaque burden in AD patients. youtube.com The inhibition of tTG is a promising strategy to counteract the formation of these pathological protein aggregates. nih.gov

The neuroprotective activity of cystamine is not attributed to a single mode of action but rather to a combination of beneficial effects observed in various cellular and animal systems.

A primary and widely studied mechanism is the inhibition of transglutaminases . nih.govnih.gov By blocking the cross-linking of proteins like mutant huntingtin, cystamine can prevent the formation of toxic, insoluble aggregates that contribute to neuronal death. nih.gov

Another critical mechanism is the upregulation of neurotrophic factors , particularly brain-derived neurotrophic factor (BDNF). nih.govnih.gov In HD models, cystamine treatment was found to increase brain levels of BDNF, a protein essential for neuronal survival, growth, and plasticity. nih.gov This effect is partly mediated by increasing levels of the heat shock protein HSJ1b, which stimulates the secretion of BDNF. nih.gov

Cystamine also exerts potent antioxidant effects . nih.gov It achieves this by increasing the intracellular levels of cysteine, which is a precursor to the powerful antioxidant glutathione (B108866). nih.gov By bolstering the cell's antioxidant defenses, cystamine can mitigate the oxidative stress that is a common pathological feature of many neurodegenerative diseases. nih.gov

Additional neuroprotective mechanisms include anti-apoptotic properties that can delay or prevent programmed cell death, and the modulation of mitochondrial function .

Organ-Specific Pathophysiology Models

Beyond neurodegeneration, the therapeutic potential of cystamine's active form, cysteamine, has been explored in models of organ-specific diseases, particularly those involving fibrosis.

The Unilateral Ureteral Obstruction (UUO) model is a standard and robust method for inducing renal fibrosis, a common pathway in most forms of progressive chronic kidney disease (CKD). The model involves ligating one ureter, which leads to tubular injury, inflammation, and a rapid progression of fibrosis in the obstructed kidney.

In a mouse model of UUO, treatment with cysteamine was evaluated for its antifibrotic efficacy. The study found that cysteamine significantly decreased the severity of fibrosis at 14 and 21 days post-obstruction. This improvement was associated with a reduction in renal levels of oxidized proteins, indicating a decrease in oxidative stress. Consistent with this, in vitro experiments showed that cysteamine reduced the generation of reactive oxygen species in cultured macrophages.

Furthermore, cysteamine treatment led to a reduction in the proliferation of α-smooth muscle actin-positive interstitial myofibroblasts, which are key cells responsible for producing the extracellular matrix that forms fibrotic scar tissue. These findings suggest that cysteamine's antifibrotic actions include the reduction of oxidative stress and the attenuation of the myofibroblast response to kidney injury.

Table 2: Effects of Cysteamine in a Unilateral Ureteral Obstruction (UUO) Mouse Model

Parameter Measured Outcome of Cysteamine Treatment Implied Mechanism Reference(s)
Fibrosis Severity Significantly decreased at 14 and 21 days. Antifibrotic action.
Renal Oxidized Protein Levels Decreased at all time points. Reduction of oxidative stress.
Myofibroblast Proliferation Reduced α-smooth muscle actin-positive cells. Attenuation of myofibroblast response.
Extracellular Matrix mRNA Reduced levels in treated mice. Inhibition of fibrotic protein production.

Inflammatory Bowel Disease Models (e.g., rat models of inflammation)

Cystamine has been investigated for its therapeutic potential in preclinical models of Inflammatory Bowel Disease (IBD), a condition marked by chronic inflammation of the intestines. In a study utilizing a rat model of IBD induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS), oral administration of cystamine demonstrated a significant anti-inflammatory effect. nih.gov The TNBS-treated rats that also received cystamine developed a less severe form of colitis compared to those who did not receive the compound. nih.gov

The beneficial effects of cystamine were quantified through macroscopic and microscopic scoring of the colon. The cystamine-treated group showed significantly lower scores in both categories, indicating a reduction in the physical and histological signs of inflammation. nih.gov This improvement was associated with a decrease in the activity of transglutaminase 2 (TG2), an enzyme implicated in inflammatory pathways and central to the pathogenesis of some human disorders, including IBD. nih.gov Furthermore, the colonic tissue of rats treated with cystamine exhibited reduced levels of the pro-inflammatory cytokines TNF-α and IL-6. nih.gov The study also noted that the immunolocalization of TG2 in the colons of the TNBS-administered animals was comparable to that observed in human IBD patients, suggesting the relevance of this preclinical model. nih.gov

Table 1: Effects of Cystamine in a Rat Model of TNBS-Induced Colitis

ParameterTNBS GroupTNBS-Cystamine Groupp-value
Macroscopic Score 3.28 ± 0.950.43 ± 0.78<0.05
Microscopic Score 19.25 ± 6.046.62 ± 12.01<0.05

Data sourced from a study on the effects of cystamine in a rat model of inflammatory bowel disease. nih.gov

Mitochondrial Disorder Models (e.g., Caenorhabditis elegans, zebrafish, human fibroblasts)

The therapeutic potential of cystamine and its reduced form, cysteamine, has been explored in various models of mitochondrial disease, spanning from invertebrates to human cells. In the nematode Caenorhabditis elegans, specifically the gas-1(fc21) mutant which serves as a model for mitochondrial respiratory chain complex I deficiency, treatment with cysteamine bitartrate (B1229483) was shown to improve mitochondrial membrane potential and reduce oxidative stress. nih.gov This intervention led to a modest improvement in fecundity, although it did not extend the lifespan of the worms. nih.gov

In vertebrate models, such as the zebrafish (Danio rerio), cysteamine bitartrate demonstrated protective effects. It was shown to protect zebrafish models of both complex I (rotenone-induced) and complex IV (azide-induced) deficiency from brain death at concentrations between 10 to 100 μM. nih.gov Another study using a zebrafish knockout model for SURF1 deficiency, which causes Leigh syndrome (a severe mitochondrial disorder), found that cysteamine bitartrate could prevent azide-induced neuromuscular decompensation by restoring the balance of glutathione. nih.gov

Studies on human fibroblasts from patients with mitochondrial diseases have also yielded promising results. In fibroblasts with a deficiency in the FBXL4 gene, which leads to multiple respiratory chain complex defects, treatment with cysteamine bitartrate at concentrations of 10 to 100 μm improved cell survival. nih.gov Mechanistic investigations revealed that cysteamine bitartrate treatment led to transcriptional normalization of dysregulated pathways related to metabolism, glutathione, cell defense, and DNA in these human cells. nih.gov

Table 2: Summary of Cystamine/Cysteamine Effects in Mitochondrial Disorder Models

Model Organism/SystemDisease ModelKey FindingsReference
C. elegans Complex I deficiency (gas-1(fc21))Improved mitochondrial membrane potential, reduced oxidative stress, modest increase in fecundity. nih.gov
Zebrafish (Danio rerio) Complex I (rotenone) & IV (azide) inhibitionProtected against brain death. nih.gov
Zebrafish (Danio rerio) Leigh Syndrome (surf1-/-)Prevented neuromuscular decompensation, restored glutathione balance. nih.gov
Human Fibroblasts FBXL4 deficiencyImproved cell survival, normalized metabolic and defense pathways. nih.gov

Ischemia-Reperfusion Injury Models

Cystamine has been identified as a protective agent against ischemia-reperfusion (IR) injury, a condition where tissue damage is caused when blood supply returns to tissue after a period of ischemia or lack of oxygen. In a study using rat cardiomyocyte cells (H9C2), the addition of cystamine to an organ preservation solution was found to significantly enhance cell preservation under hypoxic conditions. nih.govnih.gov The protective mechanism appears to involve the inhibition of transglutaminase 2 (TGase2), an enzyme whose activity increases during cold storage and reoxygenation. nih.govnih.gov

By inhibiting TGase2, cystamine reduces the polyamination of RhoA, a key signaling molecule. This, in turn, lessens the interaction between RhoA and ROCK2 (Rho-associated kinase 2) and decreases the formation of F-actin, ultimately mitigating cell death pathways. nih.govnih.gov The study also noted that cystamine prevented the activation of caspases, which are crucial mediators of apoptosis, during cold storage. nih.govnih.gov These findings suggest that the TGase2-mediated RhoA-ROCK pathway plays a significant role in IR injury and that cystamine's inhibitory action on this pathway is a key component of its protective effect. nih.govnih.gov

Anti-Infective and Immunomodulatory Studies

Antiviral Activity in Cell Cultures (e.g., SARS-CoV-2, HIV)

Cystamine and its reduced form, cysteamine, have demonstrated notable antiviral properties in various in vitro settings. Research has shown their efficacy against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). In studies using Vero E6 and Calu-3 cell lines, both cystamine and cysteamine were found to decrease the cytopathic effects induced by SARS-CoV-2. nih.govmdpi.com Furthermore, they significantly reduced the production of infectious viral particles. nih.govmdpi.com One study highlighted that cystamine was effective at all tested concentrations in reducing the viral yield. nih.gov The antiviral action of these compounds was observed to be independent of the timing of the treatment relative to the infection. nih.gov

The antiviral activity of these compounds is not limited to coronaviruses. Cystamine has also been shown to inhibit the replication of Human Immunodeficiency Virus type 1 (HIV-1). This inhibitory effect was observed in various cell lineages, including those of monocyte/macrophage and T cell origin. nih.gov In cultures of primary monocyte-derived macrophages (MDM), cystamine substantially reduced HIV-1 expression. nih.gov Even in chronically infected MDM cultures, the addition of cystamine suppressed reverse transcriptase (RT) activity by 80-90%. nih.gov Similar concentration-dependent suppression of HIV-1 expression by cystamine was observed in cord blood-derived macrophages and lymphocytes. nih.gov This inhibition occurred across multiple HIV-1 strains, including both laboratory-adapted and fresh isolates, and was not associated with toxicity to the host cells at effective concentrations. nih.gov

Table 3: In Vitro Antiviral Activity of Cystamine

VirusCell Line(s)Key FindingsReference(s)
SARS-CoV-2 Vero E6, Calu-3Decreased cytopathic effects, significantly reduced viral production. nih.govmdpi.com
HIV-1 Monocyte/Macrophage, T-cells, Cord Blood-derived cellsSuppressed viral expression and reverse transcriptase activity in a dose-dependent manner across multiple strains. nih.govnih.gov

Host-Directed Therapeutic Potentials in Infectious Disease Models (e.g., Mycobacterium tuberculosis)

Cystamine and cysteamine are being explored as potential host-directed therapies (HDTs), an approach that aims to treat infections by modulating the host's response rather than directly targeting the pathogen. This strategy is particularly relevant for challenging infections like tuberculosis. In the context of Mycobacterium tuberculosis (Mtb), studies have proposed cysteamine as a potential HDT. nih.gov Research using human peripheral blood mononuclear cells (PBMCs) from individuals with TB infection showed that cysteamine modulates T-cell responses, which are crucial for controlling the infection. nih.govfrontiersin.org

In another study focusing on Mycobacterium abscessus, a notoriously difficult-to-treat nontuberculous mycobacterium, both cysteamine and cystamine demonstrated anti-mycobacterial activity. nih.gov In differentiated THP-1 human macrophage cells, these compounds restricted the growth of M. abscessus to a degree similar to the antibiotic amikacin. nih.gov When used in combination with amikacin, both cysteamine and cystamine led to an enhanced restriction of the bacteria within the macrophages. nih.gov The study also utilized an ex vivo human granuloma-like structures (GLS) model and found that treatment with these compounds was effective in reducing GLS size and bacterial load, particularly for the smooth (S) variant of M. abscessus. nih.gov

Modulation of Inflammatory Responses in Preclinical Contexts

Cystamine and its related compounds have demonstrated significant immunomodulatory effects in various preclinical settings, suggesting their potential to control excessive inflammation. In a rat model of inflammatory bowel disease, cystamine was shown to have a potent anti-inflammatory effect, significantly reducing the severity of colitis. nih.gov This was accompanied by a decrease in the levels of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov

In the context of infectious diseases, the immunomodulatory properties of these compounds are also evident. In vitro studies with blood samples from COVID-19 patients revealed that both cysteamine and cystamine have an anti-inflammatory effect, as they significantly decreased the production of SARS-CoV-2-specific interferon-gamma (IFN-γ). nih.govmdpi.com Similarly, in studies related to tuberculosis, cysteamine was found to reduce the inflammatory status by decreasing the Mtb-specific responses of T-cells, including the production of IFN-γ, TNF, and interleukin-2 (B1167480) (IL-2). nih.govfrontiersin.org In a model of Mycobacterium abscessus infection, treatment with cysteamine and cystamine drastically quenched the strong pro-inflammatory response typically triggered by the rough (R) variant of the bacterium. nih.gov These findings underscore the potential of cystamine to modulate inflammatory responses in both sterile and infectious inflammatory conditions.

Ocular Research Models

Cystamine hydrobromide, and its reduced form cysteamine, have been the subject of significant research in ocular models, particularly in the context of corneal diseases like cystinosis, a lysosomal storage disorder characterized by the accumulation of cystine crystals in various tissues, including the cornea.

Corneal Studies in Animal Models (e.g., rabbit and CTNS-/- mouse corneas)

Animal models have been instrumental in understanding the pathophysiology of corneal cystinosis and evaluating the efficacy of therapeutic interventions. The CTNS-/- knockout mouse, which lacks the gene for the lysosomal cystine transporter cystinosin, is a widely used model that mimics the human condition. nih.govnih.gov

In these mice, corneal cystine crystals become detectable around 3 months of age, initially in the posterior stroma and endothelium. nih.gov The volume of these crystals progressively increases, peaking between 6 to 8 months. nih.govnih.gov This accumulation is associated with stromal inflammation, a decrease in stromal cell density, and eventual corneal scarring by 8 to 12 months. nih.gov Studies using in vivo confocal microscopy (CM) have developed a quantitative method, the crystal volume index (CVI), to track the progression of crystal deposition. nih.govnih.gov

Research has demonstrated that topical application of cysteamine significantly inhibits the progression of corneal crystal accumulation in CTNS-/- mice. nih.govnih.gov In one study, a four-week treatment with 0.55% cysteamine eye drops resulted in a mere 15% increase in crystal volume in treated eyes, compared to a 173% increase in untreated control eyes. nih.govnih.gov These findings in the mouse model mirror the clinical response observed in human patients with cystinosis. nih.gov

Rabbit models have also been employed in ocular research involving cystamine and related compounds. researchgate.netarvojournals.orgmdpi.com While a specific cystinosis rabbit model has been developed, showing deposition of cystine crystals in the cornea, much of the research in rabbits has focused on the safety and effects of cysteamine on corneal wound healing. researchgate.netnih.gov For instance, studies on rabbit corneas have been used to assess irritation and the impact of different formulations of cysteamine hydrochloride viscous solutions. nih.goverciyes.edu.tr Furthermore, a rabbit model of corneal wound healing demonstrated that cysteamine hydrochloride, at the FDA-approved dose for cystinosis, is well-tolerated and does not negatively impact epithelial or stromal wound healing. nih.gov

Table 1: Summary of Corneal Studies in Animal Models

Animal ModelKey FindingsReferences
CTNS-/- Mouse Progressive increase in corneal cystine crystal volume with age, peaking at 6-8 months. nih.govnih.gov
Topical cysteamine significantly inhibits the progression of crystal accumulation. nih.govnih.gov
Untreated mice develop stromal inflammation and corneal scarring. nih.gov
Rabbit A model for cystinosis with corneal cystine crystal deposition exists. researchgate.net
Used to evaluate the safety and irritation of topical cysteamine formulations. nih.goverciyes.edu.tr
Cysteamine hydrochloride does not adversely affect corneal epithelial or stromal wound healing. nih.gov

In Vitro Analysis of Corneal Epithelial and Stromal Wound Healing

The process of corneal wound healing is a complex cascade of events involving cell migration, proliferation, and differentiation to restore corneal transparency. nih.gov In vitro studies using cultured corneal cells have been crucial in dissecting the specific effects of compounds like cystamine on these processes.

Research has investigated the role of tissue transglutaminase 2 (TGM2), an enzyme involved in wound healing and fibrosis, and its inhibition by cysteamine. nih.govresearchgate.net Cystamine acts as a transglutaminase inhibitor, and its reduced form, cysteamine, can also inhibit the enzyme through competitive inhibition. researchgate.net

Studies using immortalized human corneal epithelial (hTCEpi) cells and primary rabbit corneal fibroblasts (RCFs) have shown that cysteamine hydrochloride does not negatively impact corneal epithelial cell migration. nih.govresearchgate.netarvojournals.org In an in vitro wound healing assay, the migration of epithelial cells was unaffected by the presence of cysteamine hydrochloride. arvojournals.org

Similarly, the effects on corneal stromal cells, specifically the transformation of keratocytes to fibroblasts and myofibroblasts, a key process in stromal wound healing and scar formation, have been examined. nih.gov In vitro experiments have shown that cysteamine hydrochloride does not prevent this transformation. arvojournals.org This suggests that while cysteamine is crucial for treating the underlying metabolic defect in cystinosis, it is unlikely to reduce corneal fibrosis or scarring that may occur from other causes. nih.govresearchgate.net

Table 2: In Vitro Effects of Cysteamine on Corneal Wound Healing

Cell TypeAssayFindingReferences
Human Corneal Epithelial Cells Migration AssayCysteamine hydrochloride did not impair epithelial cell migration. arvojournals.org
Rabbit Corneal Fibroblasts Myofibroblast TransformationCysteamine hydrochloride did not prevent the transformation of keratocytes to myofibroblasts. arvojournals.org

Diverse Biological System Investigations

The biological activity of cystamine and its derivatives extends beyond ocular applications, with significant research into its effects on metabolic processes in other biological systems.

Rumen Fermentation Efficiency Modulation Studies

In ruminant nutrition, cysteamine has been investigated as a feed additive to improve growth performance and modulate rumen fermentation. nih.govresearchgate.net The rumen is a complex ecosystem where microbial fermentation breaks down feed into usable energy sources for the animal.

In vitro studies using rumen fluid have demonstrated that cysteamine supplementation can significantly alter fermentation patterns. researchgate.netnih.govbohrium.com Supplementation with cysteamine has been shown to increase the production of total volatile fatty acids (VFAs), which are the main energy source for ruminants. nih.gov Specifically, it tends to shift the fermentation towards a higher proportion of propionate, a glucogenic VFA, and decrease the proportion of acetate. nih.govnih.gov This shift is considered beneficial for energy efficiency. nih.gov

Furthermore, cysteamine supplementation has been found to increase the synthesis of microbial crude protein (MCP), indicating improved nitrogen utilization by rumen microbes. nih.govnih.gov Some studies have also reported a reduction in methane (B114726) production, a potent greenhouse gas, with cysteamine supplementation, although these findings are not always consistent across all studies. nih.govresearchgate.netresearchgate.net The effects of cysteamine on rumen fermentation appear to be influenced by the composition of the diet, particularly the forage-to-concentrate ratio. nih.govbohrium.com

Table 3: Effects of Cysteamine on In Vitro Rumen Fermentation

ParameterEffect of Cysteamine SupplementationReferences
Total Volatile Fatty Acids (VFA) Increased nih.gov
Propionate Proportion Increased nih.govnih.gov
Acetate Proportion Decreased nih.govnih.gov
Microbial Crude Protein (MCP) Increased nih.govnih.gov
Methane Production Reduced (in some studies) nih.govresearchgate.net

Regulation of Skeletal Muscle Protein Synthesis and Degradation in Animal Models

Cysteamine is utilized as a feed additive in animal production to enhance growth performance and improve feed efficiency in species like pigs and broilers. nih.gov Its mechanism of action is thought to involve the modulation of endocrine pathways and direct effects on protein metabolism in skeletal muscle.

Studies in finishing pigs have shown that dietary cysteamine supplementation can lead to an increase in protein deposition. nih.gov This is primarily attributed to a decrease in the rate of protein degradation, rather than a significant change in the rate of protein synthesis. nih.gov Cysteamine is known to decrease the levels of somatostatin (B550006), a hormone that inhibits the release of growth hormone (GH). nih.gov By reducing somatostatin, cysteamine can lead to increased GH secretion, which in turn stimulates the production of insulin-like growth factor 1 (IGF-1). nih.gov IGF-1 is a potent stimulator of protein synthesis and an inhibitor of protein degradation in muscle.

Furthermore, research indicates that cysteamine can influence the expression of genes related to amino acid transport in muscle, potentially improving the availability of amino acids for protein synthesis. nih.gov In zebrafish models, however, high concentrations of cysteamine have been shown to have detrimental effects on skeletal development, including upregulation of osteoclast-related genes, suggesting a complex and concentration-dependent effect on skeletal tissues. nih.gov

Table 4: Effects of Cysteamine on Skeletal Muscle in Animal Models

Animal ModelKey FindingsReferences
Finishing Pigs Increased protein deposition, primarily by decreasing protein degradation. nih.gov
May increase growth hormone and IGF-1 levels. nih.gov
Can improve the expression of amino acid transporters in muscle. nih.gov
Zebrafish High concentrations can impair skeletal development and upregulate osteoclast-related genes. nih.gov

Advanced Methodologies and Analytical Approaches in Cystamine Research

Spectroscopic and Chromatographic Characterization

Spectroscopy and chromatography are cornerstone techniques in the analytical chemistry of cystamine (B1669676) hydrobromide. They allow for both qualitative and quantitative analysis, providing detailed information about the molecule's structure, purity, and concentration.

Mass spectrometry (MS), coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), offers high sensitivity and specificity for the quantification of cystamine and its reduced form, cysteamine (B1669678).

Gas Chromatography-Mass Spectrometry (GC-MS): This method is effective for the determination of cysteamine and cystamine. nih.gov For analysis, these compounds are typically converted into more volatile derivatives, such as N,S-diisobutoxycarbonyl or N,N-diisobutoxycarbonyl derivatives. nih.gov The derivatized compounds can then be separated on a capillary column and detected using a flame photometric detector or a mass spectrometer. nih.gov This derivatization process is necessary because cysteamine and cystamine themselves lack the volatility required for GC analysis. The detection limits for this method can be as low as 0.5 picomoles. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for determining cysteamine levels in biological samples like plasma. mdpi.comresearchgate.netmdpi.com This technique offers excellent sensitivity and specificity without the need for derivatization in some protocols. nih.gov Ultra-performance liquid chromatography (UPLC) systems can be used for rapid separation of the analyte. mdpi.comresearchgate.netmdpi.com The validation of these methods according to regulatory guidelines ensures their reliability for clinical and research applications. mdpi.comresearchgate.netmdpi.com Recent LC-MS/MS methods have been developed for the fast and reliable quantification of cysteamine in plasma, which is crucial for monitoring treatment in diseases like cystinosis. mdpi.comresearchgate.net

ParameterGC-MSLC-MS/MS
Principle Separation of volatile compounds followed by mass analysis.Separation of compounds in liquid phase followed by mass analysis.
Sample Preparation Derivatization is typically required to increase volatility. nih.govCan often analyze samples directly or with minimal preparation. nih.gov
Application Quantification of cysteamine and cystamine in various samples. nih.govWidely used for determining cysteamine levels in plasma for clinical monitoring. mdpi.comresearchgate.netmdpi.com
Sensitivity High, with detection limits in the picomole range. nih.govVery high, fulfilling regulatory guidelines for bioanalytical methods. mdpi.comresearchgate.netmdpi.com

IR and NMR spectroscopy are fundamental techniques for confirming the chemical structure and assessing the purity of cystamine hydrobromide.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. In cysteamine, characteristic peaks can be observed for the N-H stretching of the primary amine, N-H stretching of the amine salt, and N-H bending of the amine group. researchgate.net The absence of the S-H stretching vibration (typically in the 2500-2600 cm⁻¹ range) in cystamine distinguishes it from its precursor, cysteamine. researchgate.net These spectral signatures provide confirmation of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.commdpi.com In the ¹H NMR spectrum of cystamine dihydrochloride (B599025) in D₂O, distinct signals corresponding to the two types of methylene (-CH₂) groups are observed. nih.gov For example, the protons on the carbons adjacent to the amino groups and the protons on the carbons adjacent to the sulfur atoms will have different chemical shifts, appearing as separate peaks in the spectrum. nih.gov The integration of these peaks can be used to confirm the structure, and the absence of impurity peaks is a strong indicator of the sample's purity. mdpi.com

TechniqueInformation ProvidedApplication to this compound
Infrared (IR) Identifies functional groups.Confirms the presence of amine groups and the disulfide bond, distinguishing it from cysteamine. researchgate.net
¹H NMR Shows the number and type of hydrogen atoms.Elucidates the structure by showing signals for the different -CH₂- groups and assesses purity by detecting extraneous signals. nih.gov
¹³C NMR Shows the number and type of carbon atoms.Complements ¹H NMR in structural elucidation by providing information on the carbon skeleton.

Circular dichroism (CD) spectroscopy is an optical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. mdpi.comscilit.com It is particularly sensitive to the secondary structure of macromolecules like DNA and proteins. mdpi.comnih.govnih.gov When a small molecule like cystamine binds to DNA, it can induce changes in the DNA's conformation, which can be monitored by CD spectroscopy. mdpi.comchalmers.se

The binding of a ligand can cause shifts in the characteristic CD spectrum of DNA, providing insights into the nature of the interaction. For instance, the typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm. mdpi.com A ligand binding in the grooves of the DNA or intercalating between the base pairs can alter these signals. nih.gov Although cystamine itself is not chiral, its interaction with the chiral DNA helix can lead to an induced CD (ICD) signal in the absorption region of the ligand. chalmers.seanu.edu.au The analysis of these spectral changes can help determine the binding mode and affinity of this compound to DNA. nih.gov

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of cystamine and cysteamine. nih.gov Due to the lack of a strong chromophore in cystamine, detection can be challenging, often requiring derivatization or specialized detectors. nih.gov

Reversed-phase HPLC (RP-HPLC) is a common mode used for analysis. To improve the retention and separation of the highly polar cystamine and cysteamine molecules on a nonpolar stationary phase, ion-pairing agents are often added to the mobile phase. researchgate.net For instance, sodium 1-heptanesulfonate can be used to form a neutral ion pair with the positively charged amine groups of cystamine, enhancing its retention on a C18 column. researchgate.net

Various detection methods can be employed with HPLC:

UV Detection: Detection is often performed at low wavelengths, such as 215 nm, where the compounds exhibit some absorbance. researchgate.net

Fluorescence Detection: This requires pre- or post-column derivatization with a fluorescent tag to enhance sensitivity. nih.gov

Electrochemical Detection: This method is highly sensitive and does not require derivatization, as it directly measures the oxidation of the thiol group in cysteamine or the products of cystamine reduction. nih.gov

A validated RP-HPLC method can simultaneously determine both cysteamine and its oxidized dimer, cystamine, making it useful for quality control and stability studies. researchgate.net

HPLC Method ParameterDetailsReference
Column Gemini C18 (250 mm × 4.6 mm, 5 μm) researchgate.net
Mobile Phase 85:15 (v/v) 4 mM Sodium 1-heptanesulfonate in 0.1% phosphoric acid:acetonitrile researchgate.net
Detection UV absorbance at 215 nm researchgate.net
Application Simultaneous determination of cysteamine and cystamine in cosmetic products. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netdiva-portal.org XPS is particularly useful for studying thin films and surface modifications.

In the context of cystamine research, XPS can be used to study the formation of self-assembled monolayers (SAMs) of cystamine on surfaces, such as gold. acs.org By analyzing the high-resolution spectra of the constituent elements (Carbon, Nitrogen, Sulfur), one can determine the chemical environment of these atoms.

N 1s Spectrum: The nitrogen (N 1s) spectrum can reveal different states of the amine group. For self-assembled cystamine layers, the N 1s peak may be asymmetric or show multiple components, indicating different chemical environments or protonation states of the amine groups at the surface. acs.org

S 2p Spectrum: The sulfur (S 2p) spectrum is crucial for confirming the disulfide bond. The binding energy of the S 2p peak for a disulfide is distinct from that of a thiol (S-H) or an oxidized sulfur species like sulfonate. acs.orgaip.org This allows for the direct observation of the disulfide bond integrity on the surface.

XPS studies have shown that for cystamine adsorbed on gold, the main N 1s peak shifts to higher binding energies with increasing adsorption time, which can be related to changes in the molecular arrangement and interaction with the surface. acs.org

Imaging and Microscopy Techniques

Imaging and microscopy techniques are vital for visualizing the effects and localization of cystamine and related compounds within biological systems, often at a cellular or subcellular level.

Confocal Microscopy: In vivo confocal microscopy is a non-invasive imaging technique that has proven valuable in studying the accumulation of cystine crystals in tissues, a hallmark of the genetic disorder cystinosis. nih.govnih.gov This technique can be used to quantitatively assess the volume and density of these crystals in the cornea of both animal models and human patients. nih.govarvojournals.org Research has demonstrated that confocal microscopy can effectively monitor the reduction in corneal cystine crystals following treatment with cysteamine eye drops, providing a direct visual measure of therapeutic efficacy. nih.govnih.govarvojournals.org Similarly, reflectance confocal microscopy (RCM) can be used to non-invasively visualize and quantify cystine crystals in the skin. nih.gov

Fluorescence Microscopy: This technique is widely used to detect and visualize specific molecules within cells. youtube.comyoutube.com For the study of aminothiols like cysteamine, fluorescent probes have been developed that "turn on" or change their fluorescence properties upon reaction with the thiol group. nih.gov This allows for the imaging and quantification of these molecules in living cells. nih.gov Laser-induced fluorescence (LIF) detection coupled with separation techniques can also be used for sensitive measurement of amino compounds after labeling with a fluorescent tag. nih.gov Confocal fluorescence microscopy can also be combined with super-resolution techniques like dSTORM, where cysteamine is used as a thiol in the switching buffer to help induce the "blinking" of fluorescent dyes necessary for reconstructing a high-resolution image. acs.org

Immunohistochemistry for Target Protein Localization

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific proteins within a tissue sample. proteinatlas.org This method utilizes the principle of antibodies binding specifically to their target antigens in biological tissues. cellsignal.com In the context of cystamine research, IHC can be instrumental in understanding the compound's effect on cellular and tissue-level protein expression and localization.

While direct IHC staining for this compound is not a standard application, the technique is invaluable for studying the downstream effects of the compound. For instance, in neurodegenerative disease research, where cystamine has been investigated for its neuroprotective properties, IHC can be used to localize and quantify changes in the expression of key proteins involved in the disease pathology. researchgate.net Researchers can employ IHC to examine the co-localization of proteins, providing insights into protein-protein interactions that may be modulated by cystamine. plos.org

The general workflow for IHC involves several key steps:

Tissue Preparation: Tissues are preserved by fixation (e.g., with formalin) and embedded in paraffin to maintain their structure.

Antigen Retrieval: This step is often necessary to unmask the antigenic epitopes that may be altered by fixation.

Blocking: Non-specific binding sites are blocked to prevent background staining.

Primary Antibody Incubation: The tissue section is incubated with a primary antibody that specifically binds to the target protein.

Secondary Antibody and Detection: A secondary antibody, which is conjugated to an enzyme or a fluorophore, is used to detect the primary antibody.

Visualization: For enzyme-linked antibodies, a substrate is added to produce a colored precipitate at the location of the antigen, which can be visualized under a microscope. For fluorescently-labeled antibodies, fluorescence microscopy is used.

Through IHC, researchers can gain a spatial understanding of how this compound influences the cellular machinery, providing crucial information about its mechanism of action in a complex biological system.

Quantitative Positron Emission Tomography (PET) for Biopermanence Assessment

Quantitative Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the three-dimensional visualization and quantification of metabolic and physiological processes in living subjects. arvojournals.org In cystamine research, particularly in the development of drug delivery systems, PET imaging is a valuable tool for assessing the biopermanence and pharmacokinetics of cystamine formulations.

A significant application of PET in this field is the evaluation of ocular drug delivery systems for cysteamine, the active form of cystamine, used in the treatment of cystinosis. nih.gov Researchers have utilized small-animal PET/CT to study the ocular retention time of cysteamine formulated in hydrogels. nih.gov By labeling the hydrogel with a positron-emitting radionuclide, such as ¹⁸F, the formulation's distribution and retention on the ocular surface can be tracked over time.

The data obtained from these PET studies can be used to determine key pharmacokinetic parameters, providing a quantitative measure of the formulation's biopermanence. arvojournals.org This information is critical for optimizing drug delivery systems to extend the dosing interval and improve patient compliance.

Table 1: Ocular Biopermanence of Cysteamine Formulations Measured by PET The following is an interactive data table. You can sort and filter the data to explore the findings.

These studies demonstrate the utility of quantitative PET in providing precise and dynamic information about the in vivo behavior of cystamine-containing formulations, which is essential for their clinical translation.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for Material Morphology and Elemental Mapping

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) are powerful analytical techniques for characterizing the morphology and elemental composition of materials at the micro- and nanoscale. nanoscience.comnih.gov In research involving this compound, these techniques are particularly useful for the characterization of modified surfaces and nanoparticles where cystamine is used as a linking agent.

SEM provides high-resolution images of the sample's surface topography. nih.gov This is crucial for visualizing the changes in surface morphology after modification with cystamine. For example, when developing biosensors, cystamine is often used to create a self-assembled monolayer (SAM) on a gold substrate to which biomolecules can be attached. nih.gov SEM can be used to assess the uniformity and integrity of this cystamine layer.

EDX, often coupled with SEM, allows for the elemental analysis of the sample. wikipedia.org When an electron beam from the SEM interacts with the sample, it generates characteristic X-rays from the elements present. carleton.edu The EDX detector measures the energy of these X-rays to identify the elemental composition of the sample. thermofisher.com This technique can be used to confirm the presence of sulfur from the thiol groups of cystamine on the modified surface, providing evidence of successful functionalization. acs.org Furthermore, EDX can be used to create elemental maps, which show the spatial distribution of different elements across the sample's surface. nanoscience.com

Table 2: Application of SEM and EDX in Cystamine-Modified Material Characterization The following is an interactive data table. You can sort and filter the data to explore the findings.

The combination of SEM and EDX provides a comprehensive characterization of materials functionalized with this compound, which is essential for the development of various biomedical and biotechnological applications.

Biophysical and Electrochemical Characterization

Understanding the interactions of cystamine at a molecular level is crucial for elucidating its biological functions. Biophysical and electrochemical techniques provide the means to probe these interactions with high sensitivity and in real-time.

Surface Plasmon Resonance (SPR) for Real-Time Protein-Ligand Interaction Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. nih.govnih.gov It is a powerful tool for characterizing the binding kinetics and affinity of a ligand, such as cystamine, to a target protein. cytivalifesciences.com In SPR, one of the interacting molecules (the ligand) is immobilized on a sensor surface, and the other molecule (the analyte) is flowed over the surface. affiniteinstruments.com The binding event is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass.

In the context of cystamine research, SPR can be employed to study the interaction of cystamine or cysteamine with its protein targets. For example, cystamine is known to be an inhibitor of transglutaminases. portlandpress.comnih.gov SPR could be used to directly measure the binding kinetics of cystamine to transglutaminase, providing quantitative data on its association and dissociation rate constants.

The data generated from an SPR experiment is a sensorgram, which plots the response units (RU) versus time. From the sensorgram, the following kinetic parameters can be determined:

Association rate constant (kₐ): The rate at which the analyte binds to the immobilized ligand.

Dissociation rate constant (kₑ): The rate at which the analyte dissociates from the ligand.

Equilibrium dissociation constant (Kₑ): A measure of the binding affinity, calculated as the ratio of kₑ to kₐ.

By providing detailed kinetic information, SPR can contribute significantly to understanding the molecular basis of cystamine's biological activity and can be a valuable tool in the screening and characterization of potential drug candidates. dntb.gov.ua

Electrochemical Analysis of Chemisorption Processes and Redox Equilibria

Electrochemical methods are highly sensitive techniques for studying the adsorption (chemisorption) and redox behavior of molecules at electrode surfaces. These methods are particularly well-suited for investigating the behavior of thiol-containing compounds like cysteamine, the reduced form of cystamine.

Studies have utilized electrochemical techniques to investigate the chemisorption of cysteamine at a mercury-solution interface. This research provides insights into the formation of self-assembled layers and the redox equilibria of the adsorbed molecules. The formation of these layers is a critical step in the development of modified electrodes for biosensing applications.

Electrochemical analysis can reveal detailed information about:

Chemisorption: The process by which cysteamine forms a chemical bond with the electrode surface.

Redox Behavior: The oxidation and reduction processes of cysteamine and cystamine at the electrode surface. This includes the interconversion between the thiol (cysteamine) and disulfide (cystamine) forms.

Proton-Dependent Processes: The influence of pH on the chemisorption and redox transformations of cysteamine.

These electrochemical studies provide a fundamental understanding of the interfacial behavior of cystamine and cysteamine, which is essential for the rational design of electrochemical sensors and for understanding their redox-related biological activities.

Molecular and Cellular Biology Techniques

To understand the biological effects of this compound at a fundamental level, a variety of molecular and cellular biology techniques are employed. These methods allow researchers to investigate how cystamine influences cellular processes, gene expression, and protein function.

In studies examining the impact of cysteamine on recombinant protein production, cellular biology techniques are used to assess cell growth and viability. nih.gov For example, cell counting and viability assays, such as the trypan blue exclusion method, are used to determine the dose-dependent effects of cysteamine on cell proliferation. nih.gov

Furthermore, molecular biology techniques are utilized to investigate the effect of cystamine on gene expression. Reverse transcription-polymerase chain reaction (RT-PCR) can be employed to measure the mRNA levels of specific genes, providing insights into whether cystamine treatment upregulates or downregulates their transcription. nih.gov

Chemoproteomic methods represent a more advanced approach to studying the cellular targets of reactive molecules like cysteamine. acs.org These techniques can be used to identify proteins that are modified by cysteamine within a complex cellular environment. This information is invaluable for elucidating the compound's mechanism of action and identifying its direct molecular targets.

Table 3: Common Molecular and Cellular Biology Techniques in Cystamine Research The following is an interactive data table. You can sort and filter the data to explore the findings.

Through the application of these molecular and cellular biology techniques, researchers can build a comprehensive picture of how this compound interacts with and influences biological systems at the cellular and molecular levels.

Gene Expression Profiling (e.g., mRNA Abundance via qPCR)

Quantitative Polymerase Chain Reaction (qPCR) is a sensitive technique used to measure the abundance of specific messenger RNA (mRNA) transcripts, providing insights into how a compound alters gene expression. In the context of cystamine research, qPCR has been utilized to identify changes in the expression of genes involved in key cellular pathways.

One significant finding is the effect of cystamine on the expression of γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in the synthesis of glutathione (B108866). nih.gov Research has demonstrated that in cystamine-sensitive cell lines, treatment with cystamine leads to a suppression of GCS expression. nih.gov This downregulation of GCS mRNA directly contributes to the depletion of intracellular glutathione, a critical antioxidant. nih.gov The reduction in GCS expression is a key molecular event initiating some of the downstream effects observed with cystamine treatment. nih.gov

Table 1: Effect of Cystamine on the mRNA Abundance of γ-glutamylcysteine synthetase (GCS)

Cell Line Type Treatment Target Gene Method Finding
Cystamine-Sensitive Cystamine γ-glutamylcysteine synthetase (GCS) qPCR Suppression of mRNA expression

Protein Expression and Modification Analysis (e.g., Western Blotting)

Western Blotting is a widely used technique to detect and quantify specific proteins in a sample. This method has been instrumental in understanding how cystamine affects protein expression levels and post-translational modifications.

Research has shown that cystamine can inhibit the activity of the enzyme transglutaminase. nih.govtouro.edunih.govresearchgate.net Cystamine inactivates transglutaminases by promoting the oxidation of two vicinal cysteine residues on the enzyme, leading to the formation of an allosteric disulfide bond. nih.govnih.gov Furthermore, cystamine has been found to inhibit the activity of caspase-3, a key executioner enzyme in apoptosis, in a concentration-dependent manner. researchgate.net

A critical finding from Western Blot analysis is the ability of cystamine to induce the nuclear translocation of Apoptosis-Inducing Factor (AIF). nih.gov In certain cell types, cystamine treatment triggers the movement of AIF from the mitochondria to the nucleus. nih.gov This translocation is a key event in caspase-independent apoptosis and can be visualized and quantified by performing Western Blots on separated mitochondrial and nuclear fractions of cell lysates. nih.govnih.govresearchgate.net This effect is linked to the depletion of glutathione, as supplementation with glutathione can prevent the cystamine-induced AIF translocation. nih.gov

Table 2: Summary of Cystamine's Effects on Protein Expression and Modification

Target Protein/Molecule Analytical Method Observed Effect Cellular Consequence
Transglutaminase Activity Assays Inhibition Altered protein cross-linking
Caspase-3 Activity Assays Inhibition Modulation of apoptosis
Glutathione Biochemical Assays Increased levels Enhanced antioxidant capacity
Apoptosis-Inducing Factor (AIF) Western Blotting (of subcellular fractions) Translocation from mitochondria to nucleus Induction of caspase-independent apoptosis

Cell-Based Assays for Functional Phenotype Assessment (e.g., cell migration, apoptosis, cell viability)

Cell Migration: Wound healing assays are commonly used to assess cell migration. In studies using glioblastoma cell lines, the reduced form of cystamine, cysteamine, has been shown to significantly inhibit cell migration. This effect was observed to be dose-dependent, with a notable decrease in cell migration at and above concentrations of 0.1 mM.

Apoptosis: Cystamine has been shown to induce apoptosis in a cell-type-specific manner. nih.gov The mechanism of apoptosis induction is linked to the depletion of intracellular glutathione and the subsequent nuclear translocation of AIF. nih.gov This indicates that cystamine can trigger a caspase-independent pathway of programmed cell death.

Cell Viability: The effect of cystamine and its reduced form, cysteamine, on cell viability is dependent on the cell type and the concentration of the compound. For instance, in glioblastoma cell lines, micromolar concentrations of cysteamine were found to be non-cytotoxic. In contrast, in other cell lines, cystamine has been shown to induce cell death.

Table 3: Functional Phenotypic Assessment of Cystamine/Cysteamine in Cell-Based Assays

Assay Cell Line Compound Concentration Observed Effect
Cell Migration (Wound Healing) Glioblastoma Cysteamine ≥ 0.1 mM Significant decrease in cell migration
Apoptosis Various Cystamine Varies Induction of apoptosis via AIF translocation
Cell Viability Glioblastoma Cysteamine Micromolar range Non-cytotoxic

Innovations in Drug Delivery Systems for Preclinical Applications of Cystamine

Advanced Ocular Drug Delivery Strategies

Conventional topical application of drugs to the eye, such as eye drops, often results in low bioavailability due to rapid clearance from the ocular surface by mechanisms like tearing and blinking. researchgate.net To address these challenges, advanced drug delivery systems are being developed to prolong the residence time of the drug on the eye and provide controlled release. For compounds like cysteamine (B1669678), the active form of cystamine (B1669676) used in treating ocular cystinosis, these innovations are critical for improving patient compliance and therapeutic outcomes. researchgate.net

Development and Characterization of Hydrogel Formulations for Sustained Ocular Release

Hydrogels are three-dimensional polymer networks with high water content, making them biocompatible and suitable for ophthalmic applications. researchgate.netresearchgate.net They can be formulated to be bioadhesive, increasing their contact time with the corneal surface. researchgate.net

Various natural and synthetic polymers have been investigated for developing hydrogels for sustained cysteamine delivery. Natural polymers like hyaluronic acid, gellan gum, and kappa-carrageenan have been used to create hydrogels that exhibit controlled, zero-order release kinetics for up to four hours. researchgate.netacs.org In vivo studies using positron emission tomography (PET) have demonstrated that these polysaccharide-based hydrogels have a significantly longer retention time on the ocular surface of rats compared to simple aqueous solutions. acs.org For instance, a hydrogel composed of hyaluronic acid was shown to have a half-life of 60 minutes, a substantial increase from the 18-minute half-life of standard cysteamine eye drops. dntb.gov.ua

Synthetic polymers, such as those based on poly(acrylic acid) (Carbopol®), have also been explored. These hydrogels are transparent and bioadhesive, offering sustained, first-order release of the active drug without compromising the gel's properties. researchgate.net Hydroxypropylmethyl-cellulose (HPMC) has been used to create viscous solutions that release over 80% of cysteamine hydrochloride over 8 hours and were found to be non-irritating in rabbit eyes. researchgate.net

Table 1: Characteristics of Various Hydrogel Formulations for Cysteamine Delivery

Hydrogel Polymer Type Key Findings Release Kinetics/Duration Reference
Hyaluronic Acid Natural High ocular permanence; acts as a corneal absorption promoter. Zero-order for 4 hours. researchgate.netacs.org
Gellan Gum & Kappa-Carrageenan Natural Ion-sensitive; high retention time on the ocular surface. Zero-order for 4 hours. researchgate.netacs.org
Carbomer 934 Synthetic Bioadhesive and transparent. First-order release. researchgate.net
Hydroxypropylmethyl-cellulose (HPMC) Natural Non-Newtonian flow; non-irritating. >80% release in 8 hours. researchgate.net

Engineering of Contact Lens-Based Delivery Systems for Prolonged Ocular Exposure

Therapeutic contact lenses offer a promising alternative to eye drops, acting as a drug reservoir to provide sustained release and improve bioavailability from as low as 1-5% with eye drops to nearly 50%. mdpi.comncl.res.in Due to its small size, cysteamine tends to be released rapidly from standard contact lenses. illinois.edu To overcome this, various engineering strategies are being explored.

One approach involves modifying silicone-hydrogel contact lenses with vitamin E. The vitamin E acts as a diffusion barrier, slowing the release of cysteamine. illinois.edu Studies have shown that incorporating vitamin E into commercial contact lenses like Acuvue® OASYS® can prolong the drug's release. researchgate.net This modification also has the added benefit of reducing the oxidation of cysteamine. illinois.edu Another strategy involves tinting contact lenses with carbon black to reduce light transmittance, which can alleviate photophobia, a common symptom in cystinosis patients. mdpi.comnih.gov Research has confirmed that incorporating 0.3% carbon black can reduce transmittance by about 50% while still allowing for the release of cysteamine, comparable to untinted lenses. mdpi.com

More advanced techniques include the use of gold nanoparticles. A theranostic contact lens loaded with gold nanoparticles has been proposed, which can both monitor cystine levels through color changes and reduce cystine concentrations. nih.govmdpi.com

Table 2: Research Findings on Cysteamine-Loaded Contact Lenses

Contact Lens Type / Modification Key Feature Outcome Reference
Vitamin-E-modified Silicone-Hydrogel Diffusion barrier Prolonged cysteamine release duration. researchgate.netillinois.edu
Carbon Black Tinted Lenses Reduced light transmittance Alleviated photophobia symptoms while maintaining drug release. mdpi.com
Gold Nanoparticle-Loaded Lenses Theranostic (therapy and diagnosis) Enabled quantitative monitoring of cystine levels and reduced its concentration. nih.govmdpi.com

Exploration of Nanowafer Technology for Targeted Ocular Administration

Nanowafers are small, transparent, circular discs containing an array of drug-loaded nanoreservoirs that can be applied to the ocular surface with a fingertip. nih.govneliti.com This technology provides a platform for highly controlled and extended drug release. neliti.com As the drug is released, the nanowafer, typically made from materials like poly(vinyl alcohol) (PVA), slowly dissolves. researchgate.netneliti.com

A cysteamine-loaded nanowafer (Cys-NW) has been developed that demonstrates significantly enhanced therapeutic efficacy compared to conventional eye drops. mdpi.com In vivo studies in cystinosin knockout mice showed that a Cys-NW administered once a day was twice as effective at reducing corneal cystine crystals as cysteamine eye drops administered twice a day. mdpi.com Specifically, the nanowafer treatment reduced crystal volume by 90%, compared to a 55% reduction with eye drops. researchgate.net

Furthermore, the nanowafer platform provides superior drug stability. Cysteamine within the nanowafer remains stable for up to four months at room temperature, a significant improvement over topical eye drops which are only stable for about a week under refrigerated conditions. mdpi.com The high transparency of the nanowafer ensures that it does not interfere with normal vision upon application. researchgate.netneliti.com

Redox-Responsive Polymeric Carriers

Redox-responsive polymers are a class of "smart" materials designed to release a therapeutic agent in response to a specific biological stimulus. These systems often utilize disulfide bonds, which are stable in the bloodstream and normal tissues but are readily cleaved in environments with high concentrations of reducing agents like glutathione (B108866) (GSH), such as the intracellular environment or specific tissues like the colon. mdpi.com Cystamine, with its inherent disulfide bond, is an ideal building block for creating such redox-sensitive polymers. mdpi.com

Design and Synthesis of Cystamine-Based Cross-Linked Polymers for Controlled Release

Cystamine can be incorporated into polymer backbones or used as a cross-linker to create redox-responsive drug delivery systems. The disulfide bond within the cystamine molecule serves as the trigger for degradation and subsequent drug release. mdpi.com

Researchers have synthesized both linear and cross-linked polymers using cystamine. For example, cystamine dihydrochloride (B599025) can be reacted with acyl chlorides like adipoyl chloride or trimesoyl chloride through a Schotten-Bauman reaction to form linear or cross-linked polyamides, respectively. nih.govmdpi.com These polymers are designed to be stable in the conditions of the stomach and small intestine but degrade in the low redox potential environment of the colon. researchgate.netmdpi.com Another approach involves using N,N'-bis(acryloyl)cystamine (BAC) as a cross-linker to form hydrogels, such as poly(acrylic acid) hydrogels, that can release a payload in response to a reducing environment. researchgate.net The synthesis of these polymers allows for the creation of materials with varying morphologies, from porous to non-porous, which can influence their degradation and drug release profiles. mdpi.com

Table 3: Synthesis of Cystamine-Based Redox-Responsive Polymers

Polymer Type Monomers/Cross-linkers Synthesis Method Key Feature Reference
Linear Polyamide (LP2) Cystamine dihydrochloride, Adipoyl chloride Schotten-Bauman reaction Forms a linear polymer with disulfide bonds in the backbone. nih.govmdpi.com
Cross-linked Polyamide (BP) Cystamine dihydrochloride, Trimesoyl chloride Schotten-Bauman reaction Creates a cross-linked polymer network. nih.govmdpi.com
Composite Microgel Poly(acrylic acid), N,N'-bis(acryloyl)cystamine (BAC) Free radical polymerization Forms a hydrogel with redox-sensitive cross-links. researchgate.net
Chitosan-cystamine-poly (ethylene glycol) copolymer Chitosan, Cystamine, mPEG Conjugation chemistry Creates an amphiphilic copolymer for nanoparticle formation. researchgate.net

Investigation of Targeted Release Mechanisms in Specific Biological Microenvironments

The primary mechanism for targeted release from cystamine-based carriers is the cleavage of the disulfide bond in a reducing environment. The colon is a particularly attractive target for such systems due to its naturally low redox potential and the presence of anaerobic bacteria that contribute to this environment. mdpi.com In vitro studies have demonstrated that cystamine-based polymers remain intact in simulated stomach and small intestine conditions but degrade in the presence of colonic bacteria. researchgate.netmdpi.com

The intracellular environment also has a significantly higher concentration of glutathione (GSH) compared to the extracellular space, making it a target for redox-responsive systems designed to treat cancer. When nanoparticles or micelles cross-linked with cystamine are taken up by cells, the high intracellular GSH concentration cleaves the disulfide bonds, leading to the disassembly of the carrier and the release of the encapsulated drug directly inside the target cell. researchgate.net This targeted release mechanism can enhance the efficacy of anticancer drugs and reduce systemic toxicity. For example, chitosan-based nanoparticles containing cystamine linkages have been developed for the targeted delivery of 5-Fluorouracil. researchgate.net Similarly, composite microgels cross-linked with a cystamine derivative have been shown to release doxorubicin in response to specific triggers. researchgate.net

Emerging Research Frontiers and Future Directions for Cystamine Studies

Exploration of Novel Therapeutic Repurposing Applications

Cystamine (B1669676) and its derivatives are being investigated for a variety of new therapeutic roles, leveraging their cytoprotective and modulatory effects. This exploration into drug repurposing is a key area of current research. nih.govmdpi.com

Neurodegenerative and Neuropsychiatric Diseases: Cystamine and cysteamine (B1669678) show promise in animal models of neurodegenerative disorders such as Huntington's disease (HD) and Parkinson's disease (PD). nih.gov In mouse models of HD, cystamine treatment has been shown to increase levels of the potent antioxidant cysteine, which is proposed to be neuroprotective. nih.gov Furthermore, these compounds are known to increase levels of brain-derived neurotrophic factor (BDNF), which offers neuroprotective benefits and is being explored for potential antidepressant effects. nih.govnih.gov The ability of cysteamine to cross the blood-brain barrier makes it a particularly attractive candidate for treating central nervous system disorders. nih.govdrugbank.com

Infectious Diseases: Research has indicated that cysteamine possesses anti-malarial properties, preventing the replication of the Plasmodium falciparum parasite and enhancing the action of the antimalarial drug artemisinin. nih.gov It has also been reported to have anti-HIV-1 effects. nih.gov

Other Conditions: Cystamine has been observed to inhibit erythrocyte sickling in sickle cell anemia by forming an S-ethylamine derivative on the cells. nih.gov Additionally, cysteamine dendrimers have been found to improve autophagy deficits in the context of cystic fibrosis. nih.gov

Table 1: Investigational Therapeutic Applications of Cystamine and Cysteamine
Disease AreaPotential ApplicationObserved EffectReference
Neurodegenerative DiseasesHuntington's Disease, Parkinson's DiseaseIncreases neuroprotective cysteine and BDNF levels. nih.govnih.gov
Infectious DiseasesMalaria, HIV-1Inhibits parasite replication and shows antiviral effects. nih.gov
Hematological DisordersSickle Cell AnemiaInhibits erythrocyte sickling under hypoxic conditions. nih.gov
Genetic DisordersCystic FibrosisAmeliorates autophagy deficits. nih.gov

In-depth Investigation of Epigenetic Modulation and Cysteaminylation as Regulatory Mechanisms

The epigenetic effects of cystamine and the post-translational modification known as cysteaminylation are emerging areas that require more detailed investigation. nih.gov Cysteaminylation involves the modification of reactive cysteine residues on proteins, which can impact their function. nih.gov This mechanism is thought to play a role in the inhibition of enzymes like transglutaminase 2 and caspase 3. nih.gov However, the full extent of how these processes are regulated and their downstream consequences on cellular signaling pathways remain largely uncharacterized. Future research will need to focus on identifying specific protein targets of cysteaminylation and understanding how epigenetic landscapes are altered by cystamine treatment to fully harness its therapeutic potential.

Characterization of Synergistic Effects in Combination Therapies within Preclinical Models

Combining cystamine with other approved drugs presents an attractive strategy for developing safe and effective treatments for complex diseases. nih.gov Preclinical studies have begun to explore these synergistic effects. For instance, in the R6/2 mouse model of Huntington's disease, a combination therapy of cystamine with mithramycin was shown to be protective. nih.gov Similarly, preclinical evaluations in models of mitochondrial respiratory chain disease have shown that cysteamine bitartrate (B1229483) can protect against brain death and neuromuscular defects. nih.gov Further research in various preclinical models is essential to identify optimal drug combinations, elucidate the mechanisms behind their synergistic interactions, and establish the potential for clinical translation.

Elucidation of Presently Unclear or Multifaceted Mechanisms of Action

While the primary mechanism of cysteamine in cystinosis involves a thiol-disulfide interchange reaction that reduces cystine accumulation in lysosomes, its effects in other diseases are mediated by a variety of other mechanisms that are not yet fully understood. drugbank.compatsnap.compatsnap.com

Key Mechanistic Pathways:

Antioxidant Effects: Cystamine is converted to cysteamine in the reducing environment of cells, leading to a significant increase in intracellular cysteine levels. nih.gov Cysteine is a precursor to the major cellular antioxidant glutathione (B108866), and this increase helps mitigate oxidative stress. nih.govpatsnap.com

Enzyme Inhibition: It inhibits key enzymes involved in cellular processes, including transglutaminase 2 and caspase 3. nih.gov

Mitochondrial Function: The compound has been shown to modulate mitochondrial function. nih.gov

Neurotrophic Factor Upregulation: Cystamine can increase levels of Brain-Derived Neurotrophic Factor (BDNF), which supports neuronal survival and function. nih.govnih.gov

Tubulin Interaction: At high concentrations, cystamine can induce abnormal tubulin polymerization, while at low concentrations, it acts as an anti-microtubule agent by interfering with microtubule formation. wikipedia.org

Despite these known effects, the signaling pathways modulated by cystamine are diverse and complex. nih.gov It is still unclear whether the observed cytoprotective effects in many diseases are mediated by the parent molecules or their metabolites. nih.gov Further research is needed to unravel these multifaceted mechanisms to tailor treatments for specific diseases. nih.gov

Table 2: Summary of Known Mechanisms of Action for Cystamine/Cysteamine
MechanismDescriptionAssociated Condition(s)Reference
Cystine DepletionParticipates in a thiol-disulfide interchange reaction within lysosomes, converting cystine to more soluble forms (cysteine and cysteine-cysteamine mixed disulfide) that can exit the lysosome.Cystinosis drugbank.compatsnap.compatsnap.com
Antioxidant ActivityIncreases intracellular levels of cysteine and glutathione, mitigating oxidative stress.Neurodegenerative Diseases, General Cytoprotection nih.govpatsnap.com
Enzyme InhibitionInhibits enzymes such as transglutaminase 2 and caspase 3.Neurodegenerative Diseases nih.gov
BDNF UpregulationIncreases levels of Brain-Derived Neurotrophic Factor.Neurodegenerative and Neuropsychiatric Diseases nih.govnih.gov
Microtubule InteractionInterferes with microtubule assembly at low concentrations and induces abnormal polymerization at high concentrations.- wikipedia.org

Development of Advanced Analytical Biomarkers for Biological Activity and Metabolism

To better understand the in vivo action of cystamine and optimize its therapeutic use, the development of advanced analytical biomarkers is crucial. When cysteamine acts as a competitive inhibitor for transamidation reactions catalyzed by transglutaminases, it can lead to the formation of a unique biomarker: N-(γ-glutamyl)cysteamine. nih.gov Detecting this molecule could serve as a direct indicator of how cystamine and cysteamine inhibit transglutaminases within cells and the body. nih.gov

Furthermore, robust analytical methods are necessary for quality control and monitoring of cystamine and its dimer, cystamine, in various formulations. Methods like reversed-phase high-performance liquid chromatography (RP-HPLC) have been developed and validated for the simultaneous measurement of cysteamine and cystamine, providing the specificity and accuracy needed for such analyses. researchgate.netresearchgate.net These analytical tools are essential for studying the metabolism of the drug and for the construction of sensitive biosensors to screen for specific protein biomarkers. nih.gov

Application of Computational Chemistry and Molecular Dynamics Simulations to Elucidate Interactions

Computational chemistry and molecular dynamics (MD) simulations are powerful tools that can provide significant insights into the molecular interactions of drugs like cystamine. nih.gov These methods allow researchers to simulate physiological environments to unveil inhibition mechanisms and study the binding of compounds to target proteins. nih.govnih.gov

While specific MD simulation studies focused solely on cystamine hydrobromide are not extensively documented in the reviewed literature, the application of these techniques holds great promise for the field. For example, MD simulations are increasingly used in drug discovery programs to study cysteine proteases and to understand how ligands interact with membrane-associated proteins. nih.govnih.govacs.org Applying these computational approaches could help to:

Predict the binding affinity of cystamine and its metabolites to various protein targets.

Elucidate the structural changes in enzymes like transglutaminases upon inhibition.

Simulate the interaction of cystamine with DNA, for which it has a known affinity. wikipedia.org

Accelerate the design and development of new, more potent derivatives.

The integration of these in silico methods with experimental data will be instrumental in accelerating the discovery process and providing a deeper, atom-level understanding of cystamine's biological activities. nih.gov

Q & A

Q. What are the established methods for synthesizing and characterizing cystamine hydrobromide in polymer-based research?

this compound is commonly synthesized via RAFT (Reversible Addition-Fragmentation Chain Transfer) polymerization, where it acts as a cross-linking agent. For example, in polymeric nanostructures, cystamine is cross-linked with copolymers (e.g., PEGMEMA and PFPMA) to form mechanoresponsive materials. Characterization involves TEM for nanostructure visualization and HPLC/UV-Vis to confirm disulfide mechanophore activation under stimuli like HIFU (High-Intensity Focused Ultrasound) . Purity validation for new compounds requires NMR, FT-IR, and elemental analysis, with detailed protocols in supplementary materials .

Q. How can this compound be integrated into epoxy resin photocuring systems, and what metrics are used to evaluate performance?

In epoxy-thiol-ene systems, this compound serves as a curing agent due to its disulfide bonds, which enable redox-responsive cross-linking. Performance is assessed via:

  • Kinetic studies : Real-time FT-IR monitors thiol-ene reaction rates.
  • Mechanical testing : Dynamic Mechanical Analysis (DMA) measures glass transition temperature (Tg) and cross-link density.
  • Thermal stability : TGA (Thermogravimetric Analysis) evaluates decomposition temperatures .

Q. What are the standard protocols for ensuring this compound purity in experimental workflows?

Purity verification involves:

  • Chromatography : HPLC with UV detection (e.g., at 254 nm) to confirm >95% purity.
  • Spectroscopy : FT-IR to identify characteristic disulfide (S-S) and amine (N-H) peaks.
  • Elemental analysis : Matching experimental C, H, N, S percentages to theoretical values .

Advanced Research Questions

Q. How does this compound induce irreversible enzyme inhibition, and what mechanistic models explain this behavior?

this compound inhibits transglutaminase 2 (TG2) via oxidative disulfide exchange. Kinetic studies show pseudo-first-order inactivation, with rate constants (k') dependent on cystamine concentration. Size exclusion chromatography post-incubation confirms irreversible binding. Mechanistic models use single-exponential decay equations to quantify enzyme activity loss over time .

Q. What experimental strategies resolve contradictions in cystamine’s role in autophagy modulation?

Contradictory findings (e.g., cystamine impairing basal autophagy vs. enhancing lysosomal fusion) are addressed by:

  • Metabolite tracking : LC-MS/MS to differentiate cystamine from its metabolite, cysteine, which influences glutathione synthesis.
  • Time-course experiments : Pre-treatment vs. co-treatment with autophagy inducers (e.g., trehalose) to isolate temporal effects.
  • Knockout models : Using γ-glutamyl-transferase-deficient cells to validate cysteine-dependent pathways .

Q. How can microfluidic systems be optimized to study this compound’s redox activity in real time?

Integrated electroosmotic perfusion systems coupled with microfluidic chips enable real-time monitoring. Key steps:

  • Chip design : Incorporation of ThioGlo-1 fluorescent probes to detect thiol-disulfide exchange.
  • Separation conditions : Capillary electrophoresis (CE) with UV detection at 280 nm for quantifying cystamine and pantethine adducts.
  • Data normalization : Peak area ratios (CSH/neutral compounds) to control for perfusion rate variability .

Q. What are the challenges in validating this compound’s therapeutic potential for ischemia, and how are preclinical models addressing these?

Challenges include:

  • Bioavailability : Pharmacokinetic studies in rodent models compare area-under-the-curve (AUC) and Cmax of cystamine derivatives vs. established drugs (e.g., galantamine hydrobromide).
  • Dose-response specificity : Ischemia-reperfusion injury models assess adiponectin modulation via ELISA.
  • Toxicity profiling : Histopathological analysis of liver/kidney tissues post-administration .

Methodological Considerations

Q. How should researchers design experiments to distinguish this compound’s direct effects from its metabolic byproducts?

  • Isotopic labeling : Use <sup>13</sup>C-labeled cystamine to track metabolic fate via LC-MS.
  • Enzyme inhibitors : Co-treatment with γ-glutamyl-transferase inhibitors (e.g., acivicin) to block cysteine production.
  • Control groups : Include cystamine analogs lacking disulfide bonds (e.g., cysteamine) to isolate redox-specific effects .

Q. What statistical frameworks are recommended for analyzing dose-dependent responses in this compound studies?

  • Non-linear regression : Fit data to Hill or sigmoidal models for EC50/IC50 calculations.
  • ANOVA with post-hoc tests : Compare multiple concentrations (e.g., 1–100 μM) using Tukey’s HSD.
  • Replication : Minimum n=3 biological replicates with technical triplicates to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cystamine Hydrobromide
Reactant of Route 2
Reactant of Route 2
Cystamine Hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.